Pycr1-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H12BrN |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3 |
InChI-Schlüssel |
CZHICGIAKKAMAP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pycr1-IN-1: A Technical Guide to its Mechanism of Action as a PYCR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pycr1-IN-1, also identified as compound 4, has emerged as a significant tool compound for investigating the role of Pyrroline-5-carboxylate reductase 1 (PYCR1) in cancer biology. PYCR1 is a critical enzyme in the proline biosynthesis pathway, catalyzing the final step of converting pyrroline-5-carboxylate (P5C) to proline.[1] Upregulation of PYCR1 is a frequent occurrence in a multitude of cancers and is correlated with tumor aggressiveness and poor patient outcomes.[2][3] The enzyme's role extends beyond proline production to the maintenance of cellular redox balance and the support of metabolic pathways crucial for cancer cell proliferation and survival, particularly under hypoxic conditions.[4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key data and experimental methodologies.
Core Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of PYCR1.[6][7] By blocking the conversion of P5C to proline, this compound disrupts proline homeostasis within cancer cells. This disruption has been shown to lead to a decrease in intracellular proline levels, which in turn inhibits cancer cell proliferation.[8] The antitumor effects of this compound are attributed to its interference with the proline/pyrroline-5-carboxylate cycle, thereby impeding the growth of cancer cells that are highly dependent on this pathway.[8]
Quantitative Data Summary
The available quantitative data for this compound is summarized below. The primary reported value is its half-maximal inhibitory concentration (IC50) against the PYCR1 enzyme.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 8.8 µM | in vitro enzyme assay | [6][7] |
| Cellular Effect | 30-40% inhibition of proliferation | 10 µM, 1-5 days, SUM-159-PT and MDA-MB-231 breast cancer cells | [6] |
Experimental Protocols
PYCR1 Enzyme Activity Assay (General Protocol)
This protocol outlines a general method for measuring PYCR1 enzyme activity, which can be adapted for inhibitor screening and characterization.
Materials:
-
Recombinant human PYCR1 enzyme
-
PYCR1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
P5C (Pyrroline-5-carboxylate)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing PYCR1 Assay Buffer, a fixed concentration of NADPH (e.g., 175 µM), and the desired concentration of the test inhibitor (this compound).
-
Initiate the enzymatic reaction by adding P5C to the reaction mixture. The concentration of P5C can be varied, for example, from 0 to 2000 µM, to determine the mode of inhibition.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, the assay is performed with a fixed concentration of P5C and varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Cell Proliferation Assay (CCK-8)
This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., SUM-159-PT, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Molecular Interactions
While direct studies on the effects of this compound on signaling pathways are limited, research on PYCR1 knockdown provides insights into the potential downstream consequences of its inhibition. Inhibition of PYCR1 is expected to impact pathways that are regulated by proline metabolism and cellular redox status.
Proline Biosynthesis Pathway
The primary mechanism of this compound is the direct inhibition of PYCR1, the final enzyme in the proline biosynthesis pathway. This leads to a reduction in the synthesis of proline from its precursor, P5C.
Caption: Inhibition of the Proline Biosynthesis Pathway by this compound.
Potential Impact on Downstream Signaling
Knockdown of PYCR1 has been shown to affect key cancer-related signaling pathways, suggesting that this compound may exert its anti-proliferative effects through the modulation of these pathways.
Caption: Postulated Downstream Effects of this compound on Signaling Pathways.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, and cellular effects.
Caption: General Experimental Workflow for PYCR1 Inhibitor Characterization.
Conclusion
This compound is a valuable chemical probe for elucidating the functions of PYCR1 in cancer. Its mechanism of action is centered on the direct inhibition of PYCR1's enzymatic activity, leading to reduced proline synthesis and subsequent impairment of cancer cell proliferation. While the direct binding mode of this compound to PYCR1 and its comprehensive effects on a wide range of cancer cell lines and signaling pathways require further investigation, the existing data strongly support its utility as a tool compound in cancer research and drug development. Future studies focusing on structural biology and broader cellular and in vivo characterization will further illuminate the therapeutic potential of targeting PYCR1 with inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of PYCR1 in Proline Metabolism and Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), detailing its fundamental role in proline metabolism, its profound implications in oncology, and its emergence as a viable therapeutic target. It synthesizes current research on its molecular mechanisms, clinical significance, and the experimental methodologies used for its study.
Introduction: Proline Metabolism and the Centrality of PYCR1
Proline, a non-essential amino acid, plays a critical role in numerous cellular processes beyond protein synthesis, including redox homeostasis, mitochondrial function, and cellular signaling.[1][2] The biosynthesis of proline is a crucial metabolic pathway, particularly in the context of cancer, where metabolic reprogramming is a key hallmark.[1][3] The final and rate-limiting step of this pathway is catalyzed by the enzyme Pyrroline-5-Carboxylate Reductase (PYCR).
The human genome encodes three PYCR isoforms: the mitochondrial PYCR1 and PYCR2, and the cytosolic PYCR3.[4] Of these, PYCR1 is the most consistently and widely upregulated in human cancers, establishing it as a focal point of cancer metabolism research and a potential therapeutic target.[3][4][5] This guide will dissect the multifaceted role of PYCR1, from its basic enzymatic function to the complex signaling networks it modulates to drive cancer progression.
The Biochemical Function of PYCR1
PYCR1 is a mitochondrial enzyme that catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline.[4][6] This reaction is the terminal step in the synthesis of proline from glutamate.[6][7] The process not only generates proline for protein synthesis and collagen production but also critically regenerates NAD+ from NADH, thereby influencing the mitochondrial NADH/NAD+ ratio.[6][8] This function is particularly vital in hypoxic tumor microenvironments, where oxygen limitation impairs the electron transport chain's ability to oxidize NADH, allowing PYCR1 to serve as an alternative electron acceptor to maintain TCA cycle activity and cell survival.[8][9]
References
- 1. The Janus-like role of proline metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYCR1 regulates glutamine metabolism to construct an immunosuppressive microenvironment for the progression of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Pycr1-IN-1 and Its Impact on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrroline-5-carboxylate reductase 1 (PYCR1) has emerged as a significant therapeutic target in oncology due to its pivotal role in proline biosynthesis, a pathway frequently upregulated in various cancers to support rapid proliferation, manage oxidative stress, and facilitate metabolic reprogramming. Inhibition of PYCR1 presents a promising strategy to disrupt these tumor-promoting processes. This technical guide focuses on Pycr1-IN-1, a small molecule inhibitor of PYCR1, and explores its effects on cancer cell proliferation. While data specific to this compound is nascent, this document consolidates the available information and supplements it with broader findings from PYCR1 knockdown studies and research on other PYCR1 inhibitors to provide a comprehensive overview for the scientific community.
Introduction to PYCR1 in Cancer
PYCR1 is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline.[1] In numerous cancer types, including breast, lung, prostate, and liver cancer, PYCR1 is overexpressed and correlates with poor prognosis.[1][2] This upregulation is not merely a consequence of malignant transformation but an active contributor, as elevated proline levels support protein and nucleotide synthesis, maintain redox homeostasis by regenerating NAD+, and contribute to collagen production in the tumor microenvironment.[1][3] Consequently, targeting PYCR1 has been shown to impede tumor growth, induce cell cycle arrest, and promote apoptosis in preclinical models, validating it as a compelling target for anticancer drug development.[2][4][5]
This compound: A Novel PYCR1 Inhibitor
This compound (also referred to as compound 4) is a recently identified small molecule inhibitor of PYCR1.[6] It was developed from a fragment-based screening effort starting with the fragment-like hit pargyline.[6]
Biochemical and In Vitro Activity
The primary quantitative data available for this compound is summarized in the table below.
| Parameter | Value | Cell Lines | Conditions | Reference |
| Enzymatic IC50 | 8.8 µM | - | In vitro enzyme assay | [6] |
| Cell Proliferation Inhibition | 30-40% | SUM-159-PT, MDA-MB-231 (Breast Cancer) | 0-100 µM, 24 hours | [7] |
| Proline Level Reduction | Yes (qualitative) | SUM-159-PT, MDA-MB-231 (Breast Cancer) | 0-100 µM, 24 hours | [7] |
Table 1: Summary of Quantitative Data for this compound
Effects of PYCR1 Inhibition on Cancer Cell Proliferation
Due to the limited public data on this compound, this section will discuss the broader effects of PYCR1 inhibition on cancer cell proliferation, drawing from studies involving other inhibitors and genetic knockdown of PYCR1. These findings provide a strong indication of the expected biological consequences of treating cancer cells with an effective PYCR1 inhibitor like this compound.
Inhibition of Cell Growth and Viability
The primary and most consistently observed effect of PYCR1 inhibition is the suppression of cancer cell proliferation.[2][4] This has been demonstrated across a wide range of cancer cell lines.
| Cancer Type | Cell Lines | Method of Inhibition | Observed Effect on Proliferation |
| Breast Cancer | MCF-7, MDA-MB-231, SUM-159-PT | shRNA, Other small molecules | Significant reduction in growth and invasion capabilities. |
| Non-Small Cell Lung Cancer | SPC-A1, H1703 | siRNA | Significant inhibition of cell proliferation.[8] |
| Prostate Cancer | DU145, PC-3, LNCap | shRNA | Significant inhibition of cell growth and colony formation.[5] |
| Malignant Melanoma | A375, M14 | siRNA | Suppression of proliferation and migration.[9] |
| Hepatocellular Carcinoma | SMMC-7721 | shRNA | Inhibition of cancer growth in vivo.[2] |
Table 2: Effects of PYCR1 Inhibition/Knockdown on Proliferation in Various Cancer Cell Lines
Induction of Cell Cycle Arrest
Inhibition of PYCR1 has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.
| Cancer Type | Cell Lines | Method of Inhibition | Cell Cycle Phase of Arrest | Downregulated Cyclins/CDKs |
| Non-Small Cell Lung Cancer | SPC-A1, H1703 | siRNA | G1 Phase | Cyclin D1[8] |
| Prostate Cancer | DU145, PC-3, LNCap | shRNA | G2/M Phase | CDK1, CDK2, Cyclin B1[5] |
Table 3: Cell Cycle Arrest Induced by PYCR1 Inhibition/Knockdown
Promotion of Apoptosis
By disrupting cellular metabolism and redox balance, the inhibition of PYCR1 can lead to the induction of programmed cell death, or apoptosis.
| Cancer Type | Cell Lines | Method of Inhibition | Key Apoptotic Changes |
| Non-Small Cell Lung Cancer | SPC-A1, H1703 | siRNA | Downregulation of Bcl-2 and Bcl-xL.[8] |
| Prostate Cancer | DU145, PC-3, LNCap | shRNA | Increased cleaved caspase 3 and cleaved PARP.[5] |
| Malignant Melanoma | A375, M14 | siRNA | Increased percentage of apoptotic cells.[9] |
Table 4: Pro-Apoptotic Effects of PYCR1 Inhibition/Knockdown
Signaling Pathways Modulated by PYCR1 Inhibition
The anti-proliferative effects of PYCR1 inhibition are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer. The expected impact of this compound would be the disruption of these pathways.
Inhibition of PYCR1 is expected to downregulate pro-survival and proliferative signaling cascades such as the PI3K/AKT/mTOR, JAK/STAT, and Wnt/β-catenin pathways.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to assess the effect of PYCR1 inhibitors.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., SUM-159-PT, MDA-MB-231) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[12]
-
Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PYCR1, p-AKT, total AKT, Cyclin D1, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions and Conclusion
The existing evidence strongly supports the role of PYCR1 as a key driver of cancer cell proliferation. This compound, as a direct inhibitor of this enzyme, holds significant therapeutic potential. However, to fully realize this potential, further research is imperative. Future studies should focus on:
-
Broad-Spectrum Efficacy: Evaluating the anti-proliferative effects of this compound across a wider panel of cancer cell lines from different tissues of origin.
-
Dose-Response and Time-Course Studies: Establishing detailed dose-response curves and optimal treatment durations for various cancer types.
-
Mechanistic Elucidation: Investigating the precise effects of this compound on cell cycle progression, apoptosis, and key signaling pathways through comprehensive molecular analyses.
-
In Vivo Validation: Assessing the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in animal models of cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of PYCR1 inhibits cell proliferation and colony formation via cell cycle arrest and apoptosis in prostate cancer - ProQuest [proquest.com]
- 6. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyrroline-5-carboxylate reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
The Discovery and Development of Pycr1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial development of Pycr1-IN-1, a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). PYCR1 is a critical enzyme in the proline biosynthesis pathway and has been identified as a promising therapeutic target in oncology due to its upregulation in various cancers and its role in supporting tumor growth and survival.[1][2] This document outlines the fragment-based drug discovery approach that led to the identification of this compound, its biochemical and cell-based activities, and the experimental protocols utilized in its characterization. Structure-activity relationship (SAR) studies of the initial hit and subsequent analogs are presented, providing a foundational understanding for future drug development efforts.
Introduction: The Rationale for Targeting PYCR1
PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline.[2] Proline metabolism is increasingly recognized for its significant role in the metabolic reprogramming of cancer cells, contributing to processes such as redox balance, apoptosis prevention, and biomass production.[2] Numerous studies have demonstrated that PYCR1 is overexpressed in a wide range of malignancies, and its elevated expression often correlates with poor patient prognosis.[3] Knockdown of the PYCR1 gene has been shown to inhibit tumor growth, validating it as a compelling target for anticancer therapy.[4] The development of small molecule inhibitors of PYCR1, such as this compound, offers a promising strategy to therapeutically exploit the dependence of cancer cells on proline metabolism.
Discovery of this compound: A Fragment-Based Approach
This compound (also referred to as compound 4) was discovered through a fragment-based screening and subsequent chemical optimization effort.[4]
Initial Hit Identification
A focused screening of a library of fragment-like compounds identified pargyline (B1678468) as a modest inhibitor of PYCR1.[2][4] Pargyline, a known monoamine oxidase inhibitor, served as the starting point for a medicinal chemistry campaign to improve potency and explore the structure-activity relationship for PYCR1 inhibition.[4]
Structure-Activity Relationship (SAR) Studies
Starting from the pargyline scaffold, a series of over 60 analogs were synthesized to probe the key determinants of activity.[4] These studies led to the identification of compound 4, this compound, which demonstrated significantly improved inhibitory activity against PYCR1.[4]
Table 1: Structure-Activity Relationship of Pargyline Analogs Against PYCR1 [4]
| Compound | R1 | R2 | R3 | IC50 (µM) |
| Pargyline | H | H | H | ~200 |
| This compound (4) | Br | H | H | 8.8 |
| Analog A | Cl | H | H | >100 |
| Analog B | F | H | H | >100 |
| Analog C | H | Br | H | >100 |
| Analog D | H | H | Br | >100 |
Note: The full list of synthesized analogs and their activities can be found in the primary literature. This table highlights key analogs to illustrate the SAR.
The SAR studies revealed that substitution on the phenyl ring of the pargyline scaffold was critical for activity, with a bromine atom at the R1 position affording the most potent compound, this compound.[4]
Quantitative Data
This compound has been characterized by its in vitro potency and its effects on cancer cell lines.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 8.8 µM | Recombinant human PYCR1 enzyme assay | [4] |
| Cellular Proline Reduction | ~50% at 1 µM | SUM-159-PT human breast cancer cells | [4] |
| Inhibition of Cell Proliferation | 40% reduction at 10 µM | MDA-MB-231 breast cancer cells | [4] |
| Inhibition of Cell Proliferation | 30% reduction at 10 µM | SUM-159-PT breast cancer cells | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by directly inhibiting the enzymatic activity of PYCR1, thereby blocking the synthesis of proline.[4] This leads to a depletion of intracellular proline levels, which can have several downstream consequences for cancer cells. While direct studies on the signaling pathways affected by this compound are limited, the effects of PYCR1 knockdown provide strong indications of the likely downstream consequences of its inhibition.
PYCR1 has been shown to be involved in the activation of key pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6] Therefore, it is hypothesized that by inhibiting PYCR1, this compound may lead to the downregulation of these critical cancer-promoting pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the discovery publication.[4]
PYCR1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting recombinant human PYCR1.
Materials:
-
Recombinant human PYCR1 enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20
-
NADPH (cofactor)
-
Pyrroline-5-carboxylate (P5C) (substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of recombinant PYCR1 in assay buffer.
-
Add 2 µL of test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.
-
Add 10 µL of the PYCR1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor mix containing NADPH and P5C to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Proline Level Assay
Objective: To measure the effect of this compound on intracellular proline levels in cancer cells.
Materials:
-
SUM-159-PT breast cancer cells
-
Cell culture medium and supplements
-
This compound
-
LC-MS/MS system
-
Reagents for cell lysis and protein precipitation (e.g., methanol)
Procedure:
-
Seed SUM-159-PT cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 20, 100 µM) or vehicle control (DMSO) for 24 hours.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins using a cold methanol-based solution.
-
Centrifuge the samples to pellet the protein and collect the supernatant containing the metabolites.
-
Analyze the supernatant for proline levels using a validated LC-MS/MS method.
-
Normalize the proline levels to the total protein content or cell number.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
MDA-MB-231 and SUM-159-PT breast cancer cells
-
Cell culture medium and supplements
-
This compound
-
Exogenous L-proline
-
Cell counting solution (e.g., CellTiter-Glo®) or crystal violet stain
-
96-well plates
-
Plate reader
Procedure:
-
Seed MDA-MB-231 and SUM-159-PT cells in 96-well plates at a low density.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound at a fixed concentration (e.g., 10 µM) in the presence or absence of exogenous L-proline. Include vehicle-treated cells as a control.
-
Incubate the cells for a period of 1 to 5 days.
-
At the end of the incubation period, measure cell viability using a suitable method (e.g., CellTiter-Glo® assay or crystal violet staining).
-
Calculate the percent reduction in cell proliferation compared to the vehicle-treated control.
Experimental and Developmental Workflow
The discovery and initial development of this compound followed a structured workflow, as depicted below.
Conclusion and Future Directions
This compound represents a first-generation tool compound for the inhibition of PYCR1. Its discovery through a fragment-based approach demonstrates a viable strategy for targeting this enzyme. The initial characterization shows that this compound can effectively inhibit its target in vitro and impact proline metabolism and cell proliferation in cancer cell lines.
Future efforts should focus on several key areas:
-
Improving Potency and Selectivity: Further optimization of the this compound scaffold is needed to enhance its potency and to assess its selectivity against other PYCR isoforms (PYCR2 and PYCR3).
-
Elucidating Downstream Signaling Effects: Detailed studies are required to confirm the hypothesized impact of this compound on pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.
-
In Vivo Efficacy Studies: Evaluation of this compound or its improved analogs in preclinical in vivo cancer models is a critical next step to assess its therapeutic potential.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of future lead compounds will be essential for their development as clinical candidates.
References
- 1. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Impact of PYCR1 Inhibition on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme crucial for the final step of proline biosynthesis. It plays a significant role in cellular metabolism, redox homeostasis, and mitochondrial integrity.[1][2] Upregulated in various cancers, PYCR1 has emerged as a promising therapeutic target.[1][3] This technical guide explores the multifaceted impact of inhibiting PYCR1 on mitochondrial function, providing a comprehensive overview for researchers and drug development professionals. We delve into the effects on mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further investigation into PYCR1-targeted therapies.
Introduction to PYCR1 and its Role in Mitochondrial Metabolism
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key enzyme located in the mitochondrial matrix that catalyzes the reduction of pyrroline-5-carboxylate (P5C) to proline, utilizing NADH or NADPH as a cofactor.[4][5] This process is not only vital for de novo proline synthesis but is also intrinsically linked to mitochondrial redox balance and energy metabolism.[6][7]
The synthesis of proline from glutamate (B1630785), with PYCR1 mediating the final step, is a critical metabolic pathway.[1][3] Glutamine serves as a primary substrate, being converted to glutamate and subsequently to P5C within the mitochondria.[1][7] This pathway is integrated with the tricarboxylic acid (TCA) cycle, as glutamate can be converted to α-ketoglutarate.[1]
PYCR1's consumption of NADH helps to regenerate NAD+, a critical electron acceptor for various mitochondrial dehydrogenases, thereby sustaining TCA cycle activity, particularly under conditions of limited oxygen availability (hypoxia).[8][9] By maintaining the NAD+/NADH ratio, PYCR1 supports cellular proliferation and survival in challenging metabolic environments.[6][8]
The Consequences of PYCR1 Inhibition on Mitochondrial Function
Inhibition of PYCR1 is anticipated to have profound effects on mitochondrial physiology. By blocking the conversion of P5C to proline, PYCR1 inhibitors would disrupt not only proline biosynthesis but also the associated redox cycling.
Impact on Mitochondrial Respiration
The inhibition of PYCR1 is expected to impair mitochondrial respiration. By preventing the oxidation of NADH to NAD+, the activity of the electron transport chain (ETC) may be compromised due to a reduced supply of NAD+ for TCA cycle enzymes. This can lead to a decrease in oxygen consumption rate (OCR).
Table 1: Expected Impact of a PYCR1 Inhibitor on Mitochondrial Respiration Parameters
| Parameter | Expected Effect of PYCR1 Inhibition | Rationale |
| Basal Respiration | Decrease | Reduced substrate oxidation due to NAD+/NADH imbalance. |
| ATP Production | Decrease | Lower proton motive force generated by a less active ETC. |
| Maximal Respiration | Decrease | Limited capacity of the ETC to respond to increased energy demand. |
| Spare Respiratory Capacity | Decrease | Reduced ability of the cell to respond to energetic stress. |
Disruption of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the pumping of protons across the inner mitochondrial membrane by the ETC. Knockdown of PYCR1 has been shown to induce a collapse of the mitochondrial membrane potential.[1][7] Therefore, a PYCR1 inhibitor is expected to have a similar effect.
Table 2: Anticipated Effect of a PYCR1 Inhibitor on Mitochondrial Membrane Potential
| Parameter | Expected Effect of PYCR1 Inhibition | Method of Measurement |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | JC-1 Staining |
Induction of Oxidative Stress
By disrupting the NAD+/NADH balance and impairing mitochondrial respiration, PYCR1 inhibition can lead to an increase in the production of reactive oxygen species (ROS).[10] The dysfunctional ETC can leak electrons, which then react with molecular oxygen to form superoxide (B77818) and other ROS. PYCR1 has been shown to protect cells from mitochondrial fragmentation upon oxidative stress.[11][12]
Table 3: Predicted Impact of a PYCR1 Inhibitor on Cellular ROS Levels
| Parameter | Expected Effect of PYCR1 Inhibition | Method of Measurement |
| Reactive Oxygen Species (ROS) Levels | Increase | DCFDA/H2DCFDA Assay |
Signaling Pathways Influenced by PYCR1 Activity
PYCR1 function is integrated with several key cellular signaling pathways, particularly those involved in cell proliferation, survival, and metabolism.
Caption: Key signaling pathways regulating and affected by PYCR1 activity.
Experimental Protocols
Detailed methodologies for assessing the impact of a PYCR1 inhibitor on mitochondrial function are provided below.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial respiration.[13][14]
Workflow:
Caption: Workflow for Seahorse XF Mito Stress Test.
Protocol Steps:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF96 or XFe24 cell culture microplate and allow them to adhere overnight.[15]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the PYCR1 inhibitor for the specified duration.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[16]
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17]
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[13]
Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[18][19]
Principle:
Caption: Principle of JC-1 assay for mitochondrial membrane potential.
Protocol Steps:
-
Cell Treatment: Culture and treat cells with the PYCR1 inhibitor. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.[20]
-
JC-1 Staining: Resuspend the cells in a buffer containing JC-1 dye and incubate at 37°C for 15-30 minutes.[20]
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.[20] Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.[19]
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.[21]
Measurement of Reactive Oxygen Species (ROS) with DCFDA/H2DCFDA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.[22][23]
Workflow:
Caption: Workflow for cellular ROS detection using H2DCFDA.
Protocol Steps:
-
Cell Preparation: Culture cells to the desired confluency and treat with the PYCR1 inhibitor. A positive control, such as treatment with tert-Butyl Hydrogen Peroxide (TBHP), should be included.[23]
-
Probe Loading: Remove the culture medium, wash the cells, and incubate with a working solution of H2DCFDA (typically 10-50 µM) for 30-45 minutes at 37°C in the dark.[24]
-
Washing: Wash the cells to remove the excess probe.[23]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.[24] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.[25]
Conclusion
The inhibition of PYCR1 presents a compelling strategy for targeting cancer metabolism. The expected consequences of PYCR1 inhibition on mitochondrial function—decreased respiration, dissipation of the mitochondrial membrane potential, and increased oxidative stress—highlight its potential to induce cell death in cancer cells that are highly dependent on this enzyme. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of PYCR1 inhibitors. A thorough understanding of the mitochondrial effects of these inhibitors is crucial for their successful development as anti-cancer agents.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PYCR1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 9. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. content.protocols.io [content.protocols.io]
- 17. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
- 18. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. himedialabs.com [himedialabs.com]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. abcam.com [abcam.com]
- 25. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
The Structure-Activity Relationship of Pycr1-IN-1: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Novel Pyrroline-5-Carboxylate Reductase 1 Inhibitor
Pyrroline-5-carboxylate reductase 1 (PYCR1) has emerged as a compelling target in oncology due to its critical role in proline biosynthesis, a pathway frequently upregulated in various cancers to support rapid proliferation and respond to metabolic stress.[1][2] The development of potent and selective PYCR1 inhibitors is a promising therapeutic strategy. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Pycr1-IN-1, a recently identified inhibitor of PYCR1, to inform and guide future drug discovery and development efforts in this area.
Introduction to this compound
This compound (also referred to as compound 4 or ProPI-1) was identified through a fragment-based drug discovery approach starting from the fragment-like hit, pargyline (B1678468).[1][2] Through systematic chemical modifications, a series of analogues were synthesized and evaluated for their ability to inhibit PYCR1, leading to the identification of this compound as a potent inhibitor with an IC50 of 8.8 µM.[1][2] This guide will dissect the key structural features that contribute to the inhibitory activity of this compound series.
Structure-Activity Relationship (SAR) Analysis
The SAR of the pargyline-derived series of PYCR1 inhibitors reveals critical insights into the chemical moieties essential for potent inhibition. The following table summarizes the biochemical activity of key analogues.
| Compound | Structure | R1 | R2 | IC50 (µM) | Ligand Efficiency (LE) |
| Pargyline | H | H | >100 | - | |
| This compound (4) | ![]() | CH₂C≡CH | 4-F | 8.8 | 0.53 |
| Compound 2 | CH₃ | H | >100 | - | |
| Compound 3 | CH₂C≡CH | H | 25 | 0.45 | |
| Compound 5 | CH₂CH=CH₂ | 4-F | 50 | 0.42 | |
| Compound 6 | H | 4-F | >100 | - |
Key Findings from SAR Studies:
-
The N-propargyl group is crucial for activity. Replacement of the N-propargyl group of pargyline with a methyl group (Compound 2) or its complete removal (Compound 6) leads to a significant loss of inhibitory activity.[2] The N-propargyl moiety of this compound (Compound 4) was shown to be a key determinant of its improved potency.[1][2]
-
Aromatic substitution enhances potency. The introduction of a fluorine atom at the para-position of the phenyl ring (this compound) resulted in a nearly 3-fold increase in potency compared to the unsubstituted analogue (Compound 3).[2]
-
Alkynyl vs. Alkenyl Substitution. The propargyl group (alkynyl) in this compound confers greater potency than an allyl group (alkenyl) at the same position (Compound 5), suggesting a specific interaction of the triple bond within the enzyme's active site.[2]
Experimental Protocols
PYCR1 Biochemical Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PYCR1 by monitoring the oxidation of NADH to NAD+.
Materials:
-
Recombinant human PYCR1 enzyme
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Pyrroline-5-carboxylate (P5C)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and P5C in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. A DMSO control is also included.
-
Initiate the enzymatic reaction by adding the PYCR1 enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Cellular Proline Level Assay
This assay determines the effect of PYCR1 inhibitors on the intracellular concentration of proline in cancer cells.
Materials:
-
Human breast cancer cell lines (e.g., SUM-159-PT, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for 24 hours.
-
After treatment, lyse the cells and extract the intracellular metabolites.
-
Analyze the proline concentration in the cell lysates using LC-MS.
-
Normalize the proline levels to the total protein concentration in each sample. A significant reduction in proline levels indicates cellular target engagement by the inhibitor.[2]
Cell Proliferation Assay
This assay assesses the impact of PYCR1 inhibition on the growth of cancer cells.
Materials:
-
Human breast cancer cell lines (e.g., SUM-159-PT, MDA-MB-231)
-
Cell culture medium and supplements, with and without proline supplementation
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates in both standard and proline-free media.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
The anti-proliferative effect of the inhibitor is determined by the reduction in cell viability. The rescue of cell growth upon the addition of exogenous proline confirms the on-target effect of the inhibitor.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PYCR1 and the experimental workflow for evaluating PYCR1 inhibitors.
Caption: Proline biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
The development of this compound represents a significant advancement in the pursuit of novel cancer therapeutics targeting proline metabolism. The detailed SAR analysis presented in this guide highlights the essential structural features required for potent PYCR1 inhibition and provides a solid foundation for the design of next-generation inhibitors with improved efficacy and drug-like properties. The experimental protocols outlined herein offer a standardized approach for the evaluation of new chemical entities targeting PYCR1. Further optimization of the this compound scaffold holds the potential to deliver clinically viable drug candidates for the treatment of a wide range of malignancies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Therapeutic Potential of Targeting PYCR1
Executive Summary
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final, rate-limiting step in proline biosynthesis.[1][2][3] Initially identified through its association with the genetic disorder cutis laxa, PYCR1 has emerged as a significant therapeutic target, particularly in oncology and fibrotic diseases.[1][4][5] Upregulated across a wide array of malignancies, including liver, lung, breast, and gastric cancers, its expression is frequently correlated with advanced tumor stages, therapy resistance, and poor patient prognosis.[1][6][7][8] Mechanistically, PYCR1 supports cancer progression by contributing to metabolic reprogramming, maintaining redox homeostasis, and promoting extracellular matrix remodeling.[1][7][9] It plays a crucial role in regenerating NAD+ for the TCA cycle, especially under hypoxic conditions, and fuels the synthesis of proline required for collagen production.[2][6][8][10][11] The enzyme's activity is intricately linked to major oncogenic signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[1][5][12] Consequently, the inhibition of PYCR1, either genetically or through small molecules, has demonstrated significant anti-tumor effects in preclinical models, validating it as a promising target for novel therapeutic interventions.[1][8][9] This guide provides a comprehensive overview of PYCR1's function, its role in disease, and the current strategies for its therapeutic targeting.
Introduction to PYCR1: Structure and Function
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a key enzyme in proline metabolism, located within the mitochondrial matrix.[4][3][5] It catalyzes the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to the amino acid proline.[13] This function is not only vital for protein synthesis but also plays a critical role in cellular homeostasis.[1][4]
The human genome encodes three PYCR isoforms: PYCR1, PYCR2, and PYCR3. PYCR1 and PYCR2 are highly homologous (~85% identity), are both located in the mitochondria, and are the primary drivers of proline synthesis from glutamate.[3][5] In contrast, PYCR3 is cytosolic and shares only 45% identity with its mitochondrial counterparts.[3][5]
Beyond its role in anabolism, PYCR1 is a critical regulator of the intracellular redox state. The conversion of P5C to proline is coupled with the oxidation of NADH to NAD+, thereby modulating the NADH/NAD+ ratio.[1] This function is particularly crucial in maintaining redox equilibrium and supporting the tricarboxylic acid (TCA) cycle, especially under conditions of cellular stress like hypoxia, where the electron transport chain is impaired.[2][10][11][14]
The Role of PYCR1 in Pathophysiology
While essential for normal cellular function, the dysregulation of PYCR1 is implicated in several pathologies, most notably cancer and fibrotic diseases.
PYCR1 in Cancer
A growing body of evidence highlights PYCR1 as a key player in tumorigenesis. It is one of the most consistently overexpressed metabolic enzymes across numerous cancer types, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and gastric cancer.[1][6][7][15][8][16] High PYCR1 expression is a strong, independent prognostic risk factor, often associated with aggressive tumor phenotypes and shortened overall survival.[1][5][15][12][17]
PYCR1 drives cancer progression through several mechanisms:
-
Metabolic Reprogramming: Upregulated PYCR1 enhances proline biosynthesis, providing a crucial building block for the rapid proliferation of cancer cells.[1]
-
Redox Homeostasis: By regenerating NAD+, PYCR1 sustains TCA cycle flux and ATP production, allowing cancer cells to thrive in the hypoxic tumor microenvironment.[2][10][11][14]
-
Promotion of Proliferation and Survival: PYCR1 activates pro-survival signaling pathways while suppressing apoptosis and autophagy.[1][5][17]
-
Invasion and Metastasis: The proline produced by PYCR1 is a major component of collagen. PYCR1 activity in cancer-associated fibroblasts (CAFs) contributes to the deposition of collagen in the extracellular matrix (ECM), which remodels the tumor microenvironment to favor invasion and metastasis.[1][6][8]
-
Therapy Resistance: High PYCR1 expression has been linked to resistance to chemotherapeutic agents like doxorubicin.[15]
PYCR1 in Other Diseases
-
Fibrotic Disorders: PYCR1-mediated proline metabolism and subsequent collagen synthesis are linked to the progression of pulmonary, myocardial, and cutaneous fibroses.[1]
-
Genetic Disorders: Loss-of-function mutations in the PYCR1 gene are the cause of Autosomal Recessive Cutis Laxa Type 2B (ARCL2B), a connective tissue disorder characterized by loose, sagging skin.[1][4][5]
Signaling Pathways and Regulatory Networks
PYCR1 function is deeply integrated with major cellular signaling networks that govern cell growth, proliferation, and survival. Knockdown of PYCR1 has been shown to significantly reduce the activation of key oncogenic pathways.
Key signaling pathways influenced by PYCR1 include:
-
PI3K/AKT/mTOR Pathway: PYCR1 activation promotes the phosphorylation of PI3K and AKT, leading to the activation of the mTOR signaling complex.[1][5] In hepatocellular carcinoma, PYCR1 enriches at the promoter of Insulin Receptor Substrate 1 (IRS1), stimulating its transcription and subsequently activating the PI3K/AKT/mTOR pathway to promote cell proliferation and metabolic reprogramming.[1][12]
-
MAPK/ERK Pathway: The PYCR1-IRS1 axis also activates the MAPK/ERK signaling pathway.[1][12]
-
JAK/STAT Pathway: In lung cancer, PYCR1 has been shown to promote malignant progression through the JAK-STAT3 signaling pathway.[18][19]
-
Wnt/β-catenin Pathway: Overexpression of PYCR1 can activate the Wnt/β-catenin signaling axis, driving tumor cell proliferation and invasion.[5][7]
The following diagrams illustrate the central role of PYCR1 in proline biosynthesis and its integration with cancer signaling pathways.
Caption: Mitochondrial proline biosynthesis pathway from glutamine.
Caption: PYCR1's central role in cancer metabolism and signaling.
Therapeutic Targeting of PYCR1
The critical role of PYCR1 in supporting tumor growth and survival makes it an attractive target for cancer therapy.[15] Preclinical studies have shown that both genetic silencing and pharmacological inhibition of PYCR1 can impair cancer cell proliferation and induce apoptosis.[1][15][8]
Small-Molecule Inhibitors
Several small-molecule inhibitors of PYCR1 have been identified, though development is still in the early stages.[1] Strategies for discovery include high-throughput screening (HTS) and fragment-based screening.[2][20]
| Inhibitor Name | Type | IC50 Value | Notes | Reference |
| PYCR1-IN-1 | Small Molecule | 8.8 µM | Inhibits proliferation of breast cancer cell lines. | [21] |
| N-formyl L-proline (NFLP) | Proline Analog | Kᵢ = 100 µM | Competitive inhibitor; impairs spheroidal growth in breast cancer cells. | [6][8] |
| 3,5Br2PAMBPA | Small Molecule | > 500 nM | One of the most potent inhibitors identified in early screens. | [2] |
Table 1: Summary of selected PYCR1 inhibitors and their reported potency.
Genetic Approaches
Genetic knockdown or knockout of PYCR1 has consistently demonstrated anti-tumor effects in a variety of cancer models.
-
In Vitro: siRNA-mediated knockdown of PYCR1 in gastric and breast cancer cell lines inhibits cell proliferation, migration, and invasion, and can induce apoptosis.[17][22]
-
In Vivo: In xenograft mouse models, inhibiting PYCR1 suppresses tumor growth and metastasis.[8][12] Studies using Pycr1 knockout mice have been crucial for understanding its role in both development and disease, revealing its importance in proline biosynthesis and various metabolic processes.[23][24]
Experimental Protocols for PYCR1 Research
This section outlines standardized methodologies for investigating PYCR1 function and evaluating potential inhibitors.
PYCR1 Enzyme Activity Assay
This assay measures the enzymatic activity of PYCR1 by monitoring the change in absorbance resulting from the oxidation of NAD(P)H.
-
Principle: PYCR1 catalyzes the reaction: P5C + NAD(P)H + H⁺ → Proline + NAD(P)⁺. The consumption of NAD(P)H leads to a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Recombinant human PYCR1 protein.
-
Substrate 1: DL-Pyrroline-5-Carboxylate (P5C), freshly prepared.
-
Substrate 2: NADH or NADPH (e.g., 0.5 mM final concentration).
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NAD(P)H, and the test compound at various concentrations.
-
Pre-incubate the mixture with the PYCR1 enzyme for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the P5C substrate.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Determine the IC50 value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
-
(Protocol adapted from described kinetic assays)[16][25]
Cellular Proliferation and Viability Assays
-
CCK-8/MTS Assay:
-
Seed cancer cells (e.g., HepG2, A375) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PYCR1 inhibitor or vehicle control for 24, 48, or 72 hours.
-
Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) to determine cell viability.[22]
-
-
Colony Formation Assay:
Apoptosis Assay by Flow Cytometry
-
Treat cells with the PYCR1 inhibitor or vehicle for 24-48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell population using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Western Blot Analysis
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-PYCR1
-
Anti-phospho-AKT (Ser473), Anti-AKT
-
Anti-phospho-ERK, Anti-ERK
-
Anti-Caspase-3 (cleaved), Anti-Bax
-
Anti-β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.[17]
In Vivo Xenograft Model
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude).
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PYCR1 inhibitor (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be used for IHC or Western blot analysis.[12]
Caption: General workflow for PYCR1 inhibitor development.
Conclusion and Future Directions
PYCR1 stands at the crossroads of cellular metabolism, redox regulation, and oncogenic signaling, making it a compelling target for therapeutic intervention, particularly in cancer.[1][9] Its consistent upregulation in various tumors and strong correlation with poor clinical outcomes underscore its importance in malignancy.[15] Preclinical evidence robustly supports the hypothesis that inhibiting PYCR1 can effectively suppress tumor growth and survival.
Despite this promise, the clinical translation of PYCR1 inhibitors is yet to be realized.[1] Future research should focus on:
-
Developing Potent and Selective Inhibitors: There is a critical need to move beyond current tool compounds to develop drug candidates with improved potency, selectivity (over PYCR2/3), and pharmacokinetic properties.
-
Structural Biology: Elucidating the crystal structures of PYCR1 in complex with novel inhibitors can guide structure-activity relationship (SAR) studies and facilitate rational drug design.[6][16][20]
-
Biomarker Identification: Identifying predictive biomarkers will be essential for selecting patient populations most likely to respond to PYCR1-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of PYCR1 inhibitors with existing treatments, such as chemotherapy, radiation, or other targeted agents, could overcome therapy resistance and improve patient outcomes.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.febscongress.org [2024.febscongress.org]
- 3. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 11. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PYCR1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genetic analysis of Pycr1 and Pycr2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cyagen.com [cyagen.com]
- 25. cdn.usbio.net [cdn.usbio.net]
The Crucial Link Between PYCR1, Proline Biosynthesis, and Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical mitochondrial enzyme that catalyzes the final step in proline biosynthesis. Emerging evidence has solidified the role of PYCR1 as a key player in tumorigenesis, with its upregulation observed across a wide spectrum of cancers. This metabolic adaptation provides cancer cells with a distinct advantage by contributing to biomass production, maintaining redox homeostasis, and supporting cell survival under the harsh conditions of the tumor microenvironment. This technical guide provides an in-depth exploration of the intricate relationship between PYCR1, proline metabolism, and cancer progression. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks in which PYCR1 is a central node, offering a valuable resource for researchers and professionals in oncology and drug development.
Introduction: The Emerging Role of Metabolic Reprogramming in Cancer
Cancer is characterized by uncontrolled cell proliferation and the ability to evade apoptosis. This malignant transformation is underpinned by fundamental changes in cellular metabolism, a concept first observed by Otto Warburg. Beyond the well-known Warburg effect, cancer cells exhibit remarkable metabolic plasticity, rewiring various pathways to meet the bioenergetic and biosynthetic demands of rapid growth and proliferation. One such critical pathway is the biosynthesis of the non-essential amino acid proline. Central to this process is the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1), which has garnered significant attention as a key driver of tumorigenesis and a promising therapeutic target.
PYCR1 and Proline Biosynthesis: A Core Axis in Cancer Metabolism
PYCR1 is a mitochondrial enzyme that catalyzes the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline. This reaction is the final and rate-limiting step in the synthesis of proline from glutamate. In normal cells, proline is essential for protein synthesis and maintaining cellular homeostasis. However, in cancer cells, the upregulation of PYCR1 and the consequent increase in proline biosynthesis serve multiple pro-tumorigenic functions.
Fueling Biosynthesis and Cell Growth
Rapidly proliferating cancer cells have a high demand for proline for the synthesis of proteins, particularly collagen, which is a major component of the extracellular matrix (ECM). Remodeling of the ECM is a critical step in tumor invasion and metastasis.[1] By providing a steady supply of proline, PYCR1 directly supports the biosynthetic needs of cancer cells, promoting their growth and dissemination.
Maintaining Redox Homeostasis
The conversion of P5C to proline by PYCR1 utilizes NADH or NADPH as a cofactor, regenerating NAD+ or NADP+. This process is crucial for maintaining the cellular redox balance, particularly the NADH/NAD+ ratio.[2][3] Cancer cells often experience high levels of oxidative stress due to their altered metabolism and rapid proliferation. By regenerating NAD+, PYCR1 supports the activity of NAD+-dependent enzymes involved in antioxidant defense and energy metabolism, thereby helping cancer cells to cope with oxidative stress and survive. Under hypoxic conditions, a common feature of the tumor microenvironment, PYCR1 activity becomes even more critical. It provides an oxygen-independent mechanism for NADH oxidation, allowing the tricarboxylic acid (TCA) cycle to continue functioning and averting a metabolic crisis.[3]
Supporting Chemoresistance and Survival
The metabolic alterations driven by PYCR1 also contribute to the resistance of cancer cells to various therapies. By promoting cell survival and mitigating oxidative stress, elevated PYCR1 activity can reduce the efficacy of chemotherapeutic agents and radiation therapy. Furthermore, the anti-apoptotic nature of proline, in contrast to the pro-apoptotic P5C, suggests that PYCR1 activity shifts the balance towards cell survival.[4]
Signaling Pathways Intertwined with PYCR1 and Proline Metabolism
The pro-tumorigenic functions of PYCR1 are intricately linked with several major oncogenic signaling pathways. PYCR1 can be both a downstream effector and an upstream regulator in these complex networks.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that this pathway can be activated by PYCR1-mediated metabolic changes. Conversely, activation of the PI3K/AKT pathway can also lead to the upregulation of PYCR1, creating a positive feedback loop that drives tumor progression.[4][5] Knockdown of PYCR1 has been shown to decrease the phosphorylation of key components of this pathway, such as AKT and mTOR.[6]
Figure 1: Interplay between PYCR1 and the PI3K/AKT/mTOR pathway.
The JAK/STAT3 Pathway
The JAK/STAT3 signaling pathway is another crucial axis in cancer development, involved in cell proliferation, survival, and inflammation. Studies have shown that PYCR1 can activate the JAK/STAT3 pathway, leading to the phosphorylation and activation of STAT3, which in turn promotes the transcription of target genes involved in cell cycle progression and invasion.[4]
Figure 2: PYCR1-mediated activation of the JAK/STAT3 signaling pathway.
Regulation by c-MYC
The oncogenic transcription factor c-MYC is a master regulator of cell growth and metabolism. c-MYC has been shown to directly upregulate the expression of PYCR1, thereby driving proline biosynthesis to support the metabolic demands of c-MYC-driven cancers.[4] This highlights a direct transcriptional link between a major oncogene and the proline metabolic pathway.
Figure 3: Transcriptional upregulation of PYCR1 by the c-MYC oncogene.
Quantitative Data Summary
The upregulation of PYCR1 and its impact on cancer cell behavior have been quantified in numerous studies. The following tables summarize some of the key quantitative findings.
Table 1: PYCR1 Expression in Cancer Tissues
| Cancer Type | Tissue | Method | Expression Change | Reference |
| Pan-Cancer (22 types) | Tumor vs. Normal | TCGA RNA-seq | Upregulated | [7][8] |
| Bladder Cancer | Tumor vs. Normal | TCGA, GEO RNA-seq | Upregulated | [1][9][10] |
| Gastric Cancer | Tumor vs. Normal | TCGA, GEO RNA-seq | Upregulated | [7] |
| Colorectal Cancer | Tumor vs. Normal | TCGA RNA-seq | Upregulated | [11] |
| Lung Cancer | Tumor vs. Normal | TCGA, GEO RNA-seq | Upregulated | [12] |
| Non-Small Cell Lung Cancer | Tumor vs. Normal | RNA-seq | >4-fold increase in 16 cancer types | [13] |
| Hepatocellular Carcinoma | Tumor vs. Adjacent Nontumor | TCGA RNA-seq, qRT-PCR, Western Blot | Upregulated | [14] |
| Sinonasal Squamous Cell Carcinoma | Tumor vs. Normal Polyp | RT-qPCR | ~2-fold increase | [15] |
Table 2: Functional Effects of PYCR1 Modulation
| Cancer Type | Cell Line | Modulation | Effect | Quantitative Change | Reference |
| Prostate Cancer | DU145, PC-3, LNCap | shRNA knockdown | Inhibition of cell growth and colony formation, G2/M arrest, increased apoptosis | Not specified | [16] |
| Colorectal Cancer | RKO, HCT116 | siRNA knockdown | Decreased cell proliferation | Significant reduction in EdU incorporation | [17][18] |
| Malignant Melanoma | A375, M14 | siRNA knockdown | Increased apoptosis | Apoptotic percentage increased from ~12.6% to ~23.8% in M14 cells | [12] |
| Gastric Cancer | AGS, MGC80-3 | shRNA knockdown | Reduced proliferation, induced apoptosis, attenuated invasion and metastasis | Not specified | [5] |
| Bladder Cancer | T24, J82 | shRNA knockdown | Decreased intracellular proline levels | Significant reduction | [15] |
| Breast Cancer | SUM159PT | siRNA knockdown | Decreased extracellular proline in hypoxia | Significant decrease | [2] |
| Hepatocellular Carcinoma | - | siRNA knockdown | Increased percentage of apoptotic cells | Significant increase | [19] |
| Glioblastoma | C6 | Co-culture with PYCR1-expressing CAFs | Enhanced invasion and proliferation | Not specified | [20] |
Table 3: PYCR1 Inhibitors and their Efficacy
| Inhibitor | Target | IC50 / Ki | Reference |
| N-formyl-L-proline (NFLP) | PYCR1 | Ki: 100 µM, IC50: 490 µM | [4][16][21][22][23][24] |
| Pargyline derivative (compound 4) | PYCR1 | IC50: 8.8 µM | [10][25] |
| 3,5-dichlorophenyl derivative | PYCR1 | IC50: < 1 µM | |
| 3,5-dibromophenyl derivative | PYCR1 | IC50: < 1 µM | |
| Compound 33 (fragment-based) | PYCR1 | IC50: 29 µM | [4] |
| L-thiazolidine-2-carboxylate | PYCR1 | Ki: 450 µM | [23] |
| L-thiazolidine-4-carboxylate | PYCR1 | Ki: 600 µM | [23] |
| (S)-(-)-tetrahydro-2-furoic acid | PYCR1 | Ki: 2200 µM | [21][23] |
| Cyclopentanecarboxylate | PYCR1 | Ki: 1200 µM | [21][23] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the role of PYCR1 in cancer. Below are detailed methodologies for key experiments cited in the literature.
Western Blotting for PYCR1 and Signaling Proteins
This protocol is used to detect and quantify the levels of PYCR1 and associated signaling proteins (e.g., p-AKT, p-STAT3) in cell lysates or tissue homogenates.
References
- 1. Hypoxia-induced PYCR1 regulates glycolysis and histone lactylation to promote bladder cancer progression and metastasis via SLC6A14/Glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-tumorigenic activity of PYCR1 in gastric cancer through regulating the PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine metabolism reprogramming promotes bladder cancer progression via PYCR1: a multi-omics and functional validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Knockdown of PYCR1 inhibits cell proliferation and colony formation via cell cycle arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells | PLOS One [journals.plos.org]
- 17. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hh.um.es [hh.um.es]
- 20. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pycr1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to L-proline.[1][2][3] This process is crucial for various cellular functions, including protein synthesis, redox balance, and ATP production.[2] In numerous cancer types, such as liver, breast, lung, and gastric cancers, PYCR1 is significantly upregulated and has been linked to promoting cancer cell proliferation, migration, and resistance to therapy.[1][4] This makes PYCR1 an attractive therapeutic target in oncology.[5]
Pycr1-IN-1 is a small molecule inhibitor of PYCR1.[5][6] By blocking the enzymatic activity of PYCR1, this compound interferes with proline metabolism, leading to a reduction in cancer cell growth.[6] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its anti-cancer effects.
Mechanism of Action
This compound directly inhibits the enzymatic function of PYCR1, which is responsible for the NAD(P)H-dependent reduction of P5C to proline.[2] The inhibition of PYCR1 disrupts the proline/pyrroline-5-carboxylate cycle, leading to decreased intracellular proline levels.[6] This disruption has several downstream consequences for cancer cells:
-
Inhibition of Proliferation: Proline is essential for the synthesis of proteins and nucleotides required for cell division. By depleting proline, this compound can attenuate cancer cell proliferation.[6][7]
-
Disruption of Redox Homeostasis: The conversion of P5C to proline by PYCR1 is coupled with the oxidation of NADH to NAD+. This process is vital for maintaining the mitochondrial NAD+/NADH ratio, especially under hypoxic conditions, to support TCA cycle activity and ATP production.[2][7] Inhibition of PYCR1 can disrupt this balance and induce cellular stress.
-
Modulation of Signaling Pathways: PYCR1 activity has been shown to influence key oncogenic signaling pathways. Inhibition of PYCR1 can lead to the downregulation of pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which are critical for cancer cell growth, survival, and metastasis.[1][8][9][10]
Signaling Pathway of PYCR1 and Inhibition by this compound
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 8. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pycr1-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pycr1-IN-1 is a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical enzyme in the proline biosynthesis pathway.[1] PYCR1 is overexpressed in a variety of cancers and plays a significant role in tumor progression, proliferation, and survival, making it a compelling target for cancer therapy.[2][3][4][5][6] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cells.
Mechanism of Action
PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline. Proline is not only essential for protein synthesis but also plays a crucial role in cellular metabolism, redox balance, and ATP production, particularly under hypoxic conditions found in tumors.[7] By inhibiting PYCR1, this compound disrupts proline synthesis, leading to decreased proliferation and survival of cancer cells that are dependent on this pathway.[1] PYCR1 has been shown to influence several key signaling pathways implicated in cancer, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[6][8][9][10]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in in vitro settings.
| Parameter | Value | Cell Lines | Conditions | Source |
| Enzymatic IC50 | 8.7 µM | - | NADPH as electron donor | [1] |
| Cellular IC50 | 8.8 µM | Not specified | Not specified | [1] |
| Inhibition of Proliferation | 30-40% | SUM-159-PT, MDA-MB-231 | 10 µM, 1-5 days | [1] |
| Effect on Proline Levels | Decrease | SUM-159-PT, MDA-MB-231 | 0-100 µM, 24 h | [1] |
Signaling Pathways and Experimental Logic
The inhibition of PYCR1 by this compound is expected to impact downstream signaling pathways that are reliant on the metabolic functions supported by proline biosynthesis. The following diagrams illustrate the targeted pathway and a general workflow for investigating the effects of the inhibitor.
Experimental Protocols
Cell Viability / Proliferation Assay (CCK-8)
This protocol is designed to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., SUM-159-PT, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A suggested starting concentration range is 0.1 µM to 100 µM. Include a DMSO-only control (vehicle).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[2]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PYCR1, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 5 µM, 10 µM, 25 µM, based on IC50) and for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1-2 hours at room temperature.[3][4] Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Cell Migration Assay (Transwell)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium with fetal bovine serum (FBS) as a chemoattractant
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of complete medium with FBS to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Removal and Fixation: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol for 15 minutes.
-
Staining and Visualization: Stain the fixed cells with 0.1% crystal violet for 20 minutes. Wash with water and allow to air dry. Image the stained cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields for each insert. Calculate the average and compare the treated groups to the control.
Storage and Handling
This compound is typically supplied as a solid or in a DMSO solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell density, inhibitor concentration, and incubation time should be determined empirically for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Pycr1-IN-1 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pycr1-IN-1 is a potent inhibitor of Pyrroline-5-carboxylate reductase 1 (PYCR1), a critical enzyme in the proline biosynthesis pathway.[1] PYCR1 is overexpressed in various cancers and plays a significant role in tumor progression and metabolic reprogramming.[2][3] Inhibition of PYCR1 by this compound has been shown to impede cancer cell proliferation, making it a valuable tool for cancer research and a potential therapeutic target.[1][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro cell culture experiments.
Product Information
| Compound Name | This compound |
| Target | Pyrroline-5-carboxylate reductase 1 (PYCR1) |
| IC₅₀ | 8.8 µM |
| Molecular Weight | 238.13 g/mol |
| Chemical Formula | C₁₁H₁₂BrN |
| CAS Number | 709-85-3 |
Solubility Data
This compound exhibits solubility in various solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is important to use freshly opened, anhydrous DMSO as it is hygroscopic and the presence of water can affect solubility.[1]
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 419.94 mM | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | ≥ 21.00 mM | Suitable for in vivo studies.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 10.50 mM | An alternative formulation for in vivo applications.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 419.9 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[1]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][5]
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.1%.[6][7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the experimental samples. This is essential to account for any effects of the solvent on the cells.
-
Incubation: Immediately add the prepared medium containing this compound or the vehicle control to your cells and incubate under standard conditions.
Signaling Pathway
This compound inhibits the enzyme PYCR1, which catalyzes the final step in proline biosynthesis from glutamate. This pathway is crucial for cancer cells to support their high proliferation rates and to maintain redox balance.[3] By inhibiting PYCR1, this compound disrupts proline metabolism, leading to decreased cell proliferation and potentially apoptosis.[1][8] The activity of PYCR1 is also linked to several downstream signaling pathways implicated in cancer progression, including the MAPK/ERK/STAT3 and JAK-STAT3 pathways.[9][10]
Caption: Inhibition of PYCR1 by this compound blocks proline synthesis, impacting cell proliferation and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pycr1-IN-1 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis. Emerging evidence highlights PYCR1 as a key player in cancer metabolism, with its upregulation observed in various malignancies, including breast cancer.[1][2][3][4] Elevated PYCR1 expression is associated with aggressive tumor phenotypes and poor prognosis in breast cancer patients.[2][3][4] PYCR1 contributes to breast cancer progression by supporting cell proliferation, invasion, and enhancing cancer stem cell-like properties.[1][5] The mechanisms underlying these effects involve the activation of key signaling pathways such as AKT/ERK and cGMP-PKG.[1][5] Consequently, PYCR1 has emerged as a promising therapeutic target for breast cancer.
Pycr1-IN-1 is a small molecule inhibitor of PYCR1 with a reported IC50 of 8.8 µM.[6] This document provides detailed application notes and protocols for the use of this compound in breast cancer research models, including its effects on cell viability, signaling pathways, and cell invasion.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 | - | 8.8 µM | [6] |
| Cell Proliferation | SUM-159-PT, MDA-MB-231 | 30-40% inhibition at 10 µM | [6] |
| Proline Levels | SUM-159-PT, MDA-MB-231 | Decreased | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by PYCR1 and a general workflow for investigating the effects of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Methodological Guide to Assessing Pycr1-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline. Upregulated in numerous cancer types, PYCR1 plays a crucial role in tumor progression by contributing to metabolic reprogramming, redox homeostasis, and biomass production.[1] Its inhibition has emerged as a promising therapeutic strategy in oncology. Pycr1-IN-1 is a known inhibitor of PYCR1, demonstrating potential as a tool compound for research and as a lead for drug development. This guide provides a comprehensive overview of the methodologies required to assess the efficacy of this compound in a preclinical setting.
Mechanism of Action of this compound
This compound functions by directly inhibiting the enzymatic activity of PYCR1. This inhibition disrupts the conversion of P5C to proline, leading to a reduction in intracellular proline levels and a potential accumulation of P5C. This disruption of proline metabolism can, in turn, impede cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion. The downstream effects of PYCR1 inhibition are mediated through the modulation of several key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell growth, survival, and proliferation.[1]
Signaling Pathways and Experimental Workflow
The efficacy of this compound can be assessed by examining its impact on cellular processes and signaling pathways. A typical experimental workflow involves treating cancer cells with the inhibitor and subsequently measuring its effects on cell viability, apoptosis, and migration, as well as its impact on key signaling molecules.
References
Techniques for Measuring PYCR1 Inhibition by Pycr1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in proline biosynthesis, catalyzing the final step of converting pyrroline-5-carboxylate (P5C) to proline.[1] Upregulation of PYCR1 has been implicated in various cancers, where it supports tumor growth and survival, particularly under hypoxic conditions, by contributing to metabolic reprogramming, redox homeostasis, and biomass production.[1][2][3] This makes PYCR1 a compelling target for cancer therapy. Pycr1-IN-1 is a known inhibitor of PYCR1, demonstrating anticancer effects by impeding proline synthesis.[4] These application notes provide detailed protocols for key assays to measure the inhibition of PYCR1 by this compound, facilitating research and development of novel cancer therapeutics targeting this enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and a reference inhibitor, N-formyl-L-proline (NFLP).
| Inhibitor | Target | IC50 | Ki | Assay Condition | Reference |
| This compound | PYCR1 | 8.7 µM | Not Reported | Enzymatic assay with NADPH as electron donor | [4] |
| This compound | PYCR1 | 8.8 µM | Not Reported | Not Specified | [4] |
| N-formyl-L-proline (NFLP) | PYCR1 | 490 µM | 100 µM | Enzymatic assay with L-P5C as the variable substrate and NADH fixed at 175 µM | [5][6] |
Signaling Pathways and Experimental Workflows
To understand the context of PYCR1 inhibition, it is crucial to visualize its role in cellular signaling and the workflows of the assays used to measure its inhibition.
Figure 1: Simplified PYCR1 signaling pathway and the point of inhibition by this compound.
Figure 2: General experimental workflow for characterizing PYCR1 inhibition.
Experimental Protocols
PYCR1 Enzymatic Activity Assay
This assay measures the enzymatic activity of PYCR1 by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[3]
Materials:
-
Recombinant human PYCR1 (purified)
-
This compound
-
L-Pyrroline-5-carboxylate (L-P5C)
-
NADH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EDTA
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of this compound.[6] Include a DMSO control.
-
Add recombinant PYCR1 to each well to a final concentration of 10 nM.[3]
-
Initiate the reaction by adding L-P5C to a final concentration of 250 µM.[3] The total reaction volume should be 200 µL.[3]
-
Immediately measure the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10 minutes) using a microplate spectrophotometer.[3][7]
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For Ki Determination: To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-P5C) and the inhibitor (this compound) while keeping the NADH concentration fixed.[6] The data can then be fitted to a competitive inhibition model.[6]
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye.[8] Ligand binding can stabilize the protein, leading to an increase in its melting temperature (Tm).[8]
Materials:
-
Recombinant human PYCR1
-
This compound
-
SYPRO Orange dye (e.g., 5000x stock)
-
Tm Buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl (can be optimized)[8]
-
Real-time PCR instrument
-
PCR plates (e.g., 96- or 384-well)
Procedure:
-
Prepare a 2 µM solution of PYCR1 in Tm Buffer.[8]
-
Add SYPRO Orange dye to the protein solution at a 1000-fold dilution.[8]
-
Aliquot 10 µL of the protein-dye mixture into each well of a PCR plate.[8]
-
Add this compound to the wells at various concentrations (e.g., a final concentration of 10 µM can be a starting point).[8] Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute.[9]
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in Tm (ΔTm) in the presence of this compound compared to the DMSO control. A positive ΔTm indicates stabilization of PYCR1 by the inhibitor.
Cellular Proliferation Assay (CCK-8)
This assay assesses the effect of PYCR1 inhibition on the proliferation of cancer cells.
Materials:
-
Cancer cell line known to express PYCR1 (e.g., SUM-159-PT, MDA-MB-231, A375, M14)[4][10]
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10^3 cells/well for Huh7 cells) and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM).[4] Include a DMSO control.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).[10]
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO control.
Western Blot Analysis
Western blotting is used to analyze the expression levels of PYCR1 and downstream signaling proteins to confirm the mechanism of action of this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PYCR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound and control cells using RIPA buffer.[12]
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[13]
-
Transfer the proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Intracellular Proline Measurement
This assay directly measures the functional consequence of PYCR1 inhibition on its metabolic product.
Materials:
-
Treated and untreated cell pellets
-
Methanol:water (80:20) extraction solvent
-
LC-MS/MS system
Procedure:
-
After treating cells with this compound, harvest the cells and wash with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solvent.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Analyze the proline levels in the supernatant using a suitable LC-MS/MS method.
-
Normalize the proline levels to the total protein content or cell number. An enzymatic assay for proline quantification can also be utilized.[15]
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
Application Notes and Protocols for Pycr1-IN-1 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline.[1] Emerging evidence highlights the critical role of PYCR1 in cancer progression. Many types of cancer exhibit an upregulation of PYCR1, which is associated with aggressive tumors and poor patient outcomes.[2] The enzyme supports cancer cell proliferation, survival, and redox homeostasis, particularly in the challenging hypoxic microenvironment of tumors.[2] Inhibition of PYCR1 has been shown to suppress tumor growth in various cancer models, making it an attractive target for novel anticancer therapies.[2]
Pycr1-IN-1 is a potent and specific small-molecule inhibitor of PYCR1 with a half-maximal inhibitory concentration (IC50) of 8.8 µM.[1] In vitro studies have demonstrated that this compound can decrease proline levels and inhibit the proliferation of cancer cells.[1] These application notes provide a comprehensive overview of the use of this compound for in vivo animal studies, including its mechanism of action, relevant signaling pathways, and detailed protocols for its application in preclinical cancer models.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of PYCR1. This inhibition disrupts the proline biosynthesis pathway, leading to a reduction in intracellular proline levels. Proline is not only a crucial component for protein synthesis but also plays a significant role in maintaining cellular redox balance through the proline-P5C cycle. By interfering with this cycle, this compound can induce metabolic stress, inhibit cell proliferation, and promote apoptosis in cancer cells that are highly dependent on endogenous proline synthesis.
Signaling Pathways
The inhibition of PYCR1 by this compound can impact several key signaling pathways that are crucial for cancer cell growth and survival. The disruption of proline metabolism and the resulting cellular stress can modulate the following pathways:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of PYCR1 has been shown to suppress the activation of this pathway in cancer cells.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. PYCR1 inhibition can lead to the downregulation of this signaling cascade.
-
Wnt/β-catenin Pathway: This pathway plays a critical role in tumorigenesis and cancer stem cell maintenance. PYCR1 has been implicated in the modulation of this pathway.
-
JAK-STAT3 Pathway: This pathway is involved in inflammation, immunity, and cell proliferation. Inhibition of PYCR1 has been shown to affect STAT3 signaling in some cancer types.[3]
Below is a diagram illustrating the central role of PYCR1 in proline biosynthesis and its influence on downstream signaling pathways implicated in cancer.
Quantitative Data from In Vivo Studies
While specific in vivo efficacy data for this compound is limited in publicly available literature, studies on PYCR1 inhibition in animal models have consistently shown anti-tumor effects. The following table summarizes representative data from studies using PYCR1 knockdown (shRNA) or other PYCR1 inhibitors, which can serve as a benchmark for studies with this compound.
| Cancer Model | Animal Model | Intervention | Key Findings | Reference |
| Hepatocellular Carcinoma | Nude Mouse Xenograft | PYCR1 Knockdown (shRNA) | Significantly suppressed tumor growth. | [4] |
| Hepatocellular Carcinoma | Nude Mouse Xenograft | PYCR1 Inhibitor (unspecified) | Significantly smaller tumors compared to control. Reduced percentage of Ki67-positive cells. | [5] |
| Lung Cancer | Nude Mouse Xenograft | PYCR1 Overexpression | Promoted tumor growth. | [3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The following protocols are based on information from commercial suppliers. It is crucial to perform small-scale formulation tests to ensure solubility and stability before preparing large batches for animal studies.
Protocol 1: Corn Oil-Based Formulation
This formulation is suitable for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the dosing solution, prepare a 50 mg/mL stock solution in DMSO.
-
Warm the corn oil to 37°C to reduce its viscosity.
-
Slowly add 1 part of the this compound DMSO stock solution to 9 parts of pre-warmed sterile corn oil (e.g., 100 µL of stock solution to 900 µL of corn oil).
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
Prepare the formulation fresh on each day of dosing.
-
Protocol 2: SBE-β-CD-Based Formulation
This formulation is suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin), sterile powder
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. For example, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Stir until fully dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, prepare a 25 mg/mL stock solution in DMSO.
-
Slowly add 1 part of the this compound DMSO stock solution to 9 parts of the 20% SBE-β-CD solution (e.g., 100 µL of stock solution to 900 µL of SBE-β-CD solution).
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
Prepare the formulation fresh on each day of dosing.
-
In Vivo Xenograft Study Workflow
The following is a general workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound. The specific details, such as cell line, animal strain, and dosing regimen, should be optimized for the particular cancer type and research question.
Protocol for a Generic Subcutaneous Xenograft Study
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are typically used for xenograft studies with human cancer cell lines. The choice of strain may depend on the specific cell line.
-
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Dosage: The optimal dosage of this compound needs to be determined empirically. A pilot dose-ranging study is recommended. Based on its IC50, a starting dose in the range of 10-50 mg/kg could be considered.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical efficacy studies. Oral gavage (p.o.) or intravenous (i.v.) injection may also be appropriate depending on the formulation and study objectives.
-
Frequency: A once-daily (q.d.) or twice-daily (b.i.d.) dosing schedule is often used.
-
Duration: Treatment is typically continued for 2-4 weeks, or until the tumors in the control group reach the predetermined endpoint.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Tumor and plasma samples can be collected for pharmacokinetic analysis to determine the exposure of this compound.
-
Tumor tissue can be processed for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Western blotting or other molecular biology techniques can be used to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by PYCR1 inhibition.
-
Conclusion
This compound is a promising tool for investigating the role of proline metabolism in cancer and for the preclinical development of novel anticancer therapies. While detailed in vivo protocols for this compound are not yet widely published, the information provided in these application notes on its mechanism of action, affected signaling pathways, and general protocols for formulation and in vivo studies will serve as a valuable resource for researchers. It is essential to conduct pilot studies to determine the optimal dosage, administration route, and treatment schedule for this compound in the specific cancer model of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pycr1-IN-1 insolubility in aqueous solutions
Welcome to the technical support center for Pycr1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that plays a crucial role in proline biosynthesis.[1] PYCR1 catalyzes the final step in proline production, converting pyrroline-5-carboxylate (P5C) to proline. This process is vital for cellular metabolism, particularly in cancer cells, where elevated proline levels support proliferation, redox balance, and biomass production.[2][3] By inhibiting PYCR1, this compound disrupts these processes, making it a valuable tool for studying cancer metabolism and a potential therapeutic agent.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the primary reason for this?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. The most common reason for precipitation is that the final concentration of the inhibitor in your aqueous buffer exceeds its solubility limit. This often occurs when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO. It is soluble in DMSO at a concentration of 100 mg/mL (419.94 mM).[1] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: While this can be cell-line dependent, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. For sensitive cell lines, it is recommended to keep the concentration at or below 0.1%.[4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Insolubility
Issue: this compound precipitates immediately upon dilution into aqueous buffer.
This is a common issue arising from the hydrophobic nature of the compound. Here are several strategies to overcome this problem, starting with the simplest and progressing to more complex methods.
Initial Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for the addition of a smaller volume to your aqueous buffer, thereby keeping the final DMSO concentration low and reducing the solvent polarity shock.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform a serial dilution. First, create an intermediate dilution of the stock in your target aqueous buffer. Then, add this intermediate dilution to the final volume. This gradual decrease in solvent polarity can help maintain solubility.
-
Temperature: Always use pre-warmed (37°C) buffers and cell culture media for your dilutions. The solubility of many compounds, including this compound, increases with temperature.
-
Agitation: When adding the this compound stock solution to the aqueous buffer, do so dropwise while gently vortexing or swirling the buffer to ensure rapid and uniform mixing.
Advanced Solubilization Techniques
If the initial steps do not resolve the precipitation, you may need to employ more advanced techniques.
-
Co-solvents: The use of a co-solvent system can enhance the solubility of hydrophobic compounds. For in vivo studies, a common formulation is 10% DMSO and 90% corn oil, where this compound is soluble at ≥ 5 mg/mL.[1]
-
Excipients: Excipients are inactive substances used to deliver an active ingredient. For this compound, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to achieve a solubility of ≥ 2.5 mg/mL.[1]
-
Sonication and Heating: Gentle heating (e.g., in a 37°C water bath) and sonication can be used to aid in the dissolution of this compound.[1] However, it is crucial to be cautious with these methods as excessive heat or prolonged sonication can potentially degrade the compound.
Quantitative Solubility Data
The following tables summarize the known solubility data for this compound in various solvents.
| Solvent System | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 419.94 mM | Use of newly opened, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 21.00 mM | Suitable for in vivo administration.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 10.50 mM | Suitable for in vivo administration.[1] |
Experimental Protocols
Cell-Based Assay Protocol (General)
This protocol provides a general workflow for treating cells with this compound.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Treat Cells: Add the appropriate volume of the intermediate dilutions to your cell culture plates to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Incubate and Analyze: Incubate the cells for the desired period and then perform your downstream analysis (e.g., proliferation assay, western blot).
Enzymatic Assay Protocol (General for PYCR1 Inhibition)
This protocol is adapted from studies on PYCR1 inhibitors and can be used as a starting point for assessing the inhibitory activity of this compound.[5][6][7]
-
Assay Buffer: Prepare an assay buffer, for example, 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA.[6][7]
-
Reagents:
-
Recombinant human PYCR1 enzyme.
-
NADH (co-substrate).
-
Pyrroline-5-carboxylate (P5C) (substrate).
-
This compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (or DMSO for the vehicle control).
-
Add a fixed concentration of NADH.
-
Initiate the reaction by adding a fixed concentration of P5C.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
PYCR1 Signaling Pathways
PYCR1 is implicated in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting the effects of this compound.
-
PI3K/Akt/mTOR Pathway: PYCR1 has been shown to activate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][8] Inhibition of PYCR1 can lead to the downregulation of this pathway.
-
MAPK/ERK/STAT3 Pathway: PYCR1 can activate the MAPK/ERK/STAT3 signaling cascade, which is involved in cell proliferation, differentiation, and survival.[9][10]
-
JAK-STAT3 Pathway: The JAK-STAT3 pathway is another critical signaling route for cell growth and proliferation that can be influenced by PYCR1 activity.[11][12][13][14]
Experimental Workflow for Troubleshooting Insolubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Logical Relationship for Preparing Working Solutions
This diagram illustrates the key considerations and steps for preparing a usable working solution of this compound for cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pycr1-IN-1 Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pycr1-IN-1, a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of PYCR1, an enzyme that catalyzes the final step in proline biosynthesis.[1] PYCR1 is overexpressed in numerous cancers and plays a critical role in tumor metabolism, redox homeostasis, and cell proliferation.[2][3][4] By inhibiting PYCR1, this compound disrupts proline synthesis, which can lead to decreased cancer cell proliferation and survival.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is the reported IC50 value of 8.8 µM.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. A typical concentration range to test is between 0 and 100 µM.[1]
Q3: How should I prepare and store this compound?
A3: For in vitro use, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] For in vivo experiments, it is advisable to prepare fresh solutions daily.[1]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound can be used in animal models. Formulations for in vivo administration have been described, such as a solution in 10% DMSO and 90% corn oil.[1] However, specific dosage, pharmacokinetic, and toxicity data for this compound in animal models are not extensively published. It is crucial to perform pilot studies to determine the optimal and safe dosage for your specific animal model and research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect at expected concentrations | - Cell line insensitivity: Different cell lines have varying levels of dependence on PYCR1 activity. - Compound degradation: Improper storage or handling of this compound. - Incorrect dosage calculation. | - Screen a panel of cell lines to find a sensitive model. - Ensure proper storage of the compound and prepare fresh dilutions for each experiment. - Double-check all calculations for dilutions and final concentrations. |
| High cell toxicity or off-target effects | - Concentration is too high: The concentration of this compound may be in a toxic range for the specific cell line. - Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high. | - Perform a dose-response curve to identify the optimal therapeutic window. - Ensure the final solvent concentration in the culture medium is non-toxic (typically below 0.5%). |
| Compound precipitation in culture medium | - Poor solubility: this compound may have limited solubility in aqueous solutions. | - Prepare a higher concentration stock solution in an appropriate organic solvent and dilute it further in the culture medium. - Gently warm the medium and vortex to aid dissolution. - Consider using a solubilizing agent, ensuring it does not interfere with the experiment. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health. - Inconsistent compound preparation. | - Maintain consistent cell culture practices. - Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 8.8 µM | Not specified | [1] |
| Effective Concentration Range | 0 - 100 µM | SUM-159-PT, MDA-MB-231 (Human breast cancer) | [1] |
| Observed Effect | Inhibition of cell proliferation (30-40% inhibition) | SUM-159-PT, MDA-MB-231 (Human breast cancer) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration using a Cell Viability Assay (CCK8/WST-1)
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a high-concentration stock in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Add 100 µL of the 2X this compound working solution to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add 10 µL of CCK8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined optimal concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: Signaling pathways influenced by PYCR1 and targeted by this compound.
Caption: Workflow for optimizing this compound dosage and evaluating its effects.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PYCR1-IN-1 in Cancer Cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to Pycr1-IN-1, an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
Frequently Asked Questions (FAQs)
Q1: What is PYCR1 and what is its role in cancer?
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a key mitochondrial enzyme in the proline biosynthesis pathway.[1][2] It catalyzes the final step, converting pyrroline-5-carboxylate (P5C) to proline.[1][3][4] In many cancers, including lung, breast, liver, and bladder cancer, PYCR1 is significantly upregulated.[1][2][5] Its elevated expression is linked to promoting cancer cell proliferation, migration, therapy resistance, and is often correlated with advanced tumor stages and poor prognosis.[2][6][7][8] PYCR1 supports cancer progression by contributing to metabolic reprogramming, maintaining redox homeostasis (NADH/NAD+ balance), and supporting the TCA cycle, especially under hypoxic conditions.[1][9][10][11]
Q2: What is this compound and how does it work?
This compound is a small-molecule inhibitor of PYCR1 with a reported IC50 of 8.8 µM.[12] It exerts its anticancer effects by blocking the enzymatic activity of PYCR1, thereby interfering with proline synthesis.[12] This disruption of proline metabolism can inhibit the growth and proliferation of cancer cells that are dependent on this pathway.[12]
Q3: What is acquired resistance in the context of cancer therapy?
Acquired resistance occurs when cancer cells, initially sensitive to a drug, develop the ability to survive and proliferate despite continuous or repeated exposure to that agent. This can happen through various mechanisms, such as genetic mutations in the drug's target, activation of alternative signaling pathways, or increased drug efflux from the cell.[13] Developing drug-resistant cell line models is a common strategy to study these mechanisms in the lab.[13][14]
Q4: Why is overcoming resistance to PYCR1 inhibition important?
Given that PYCR1 is overexpressed in numerous cancers and is associated with aggressive disease and resistance to other therapies like doxorubicin (B1662922) and cisplatin (B142131), it is a promising therapeutic target.[7][8][15] However, as with many targeted therapies, cancer cells can develop resistance to PYCR1 inhibitors. Understanding and overcoming this resistance is crucial for the long-term clinical success of targeting proline metabolism in cancer.
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound in Cell Culture
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration of the inhibitor to achieve the same level of growth inhibition. What could be the cause and how do I investigate it?
Answer: This phenomenon strongly suggests the development of acquired resistance. The underlying mechanisms can be multifaceted.
Possible Causes & Investigation Workflow:
-
Upregulation of the Target Protein: Cells may compensate for the inhibitor by overexpressing the PYCR1 protein.
-
How to Check: Perform Western blot analysis on lysates from both the parental (sensitive) and the suspected resistant cell lines to compare PYCR1 protein levels.
-
-
Activation of Compensatory Pathways: Cancer cells might adapt by:
-
Upregulating other PYCR isoforms: PYCR2, another mitochondrial isoform, is functionally redundant and could compensate for PYCR1 inhibition.[3]
-
Increasing Proline Uptake: Cells may increase the expression of proline transporters to source it from the extracellular environment.
-
How to Check: Use qPCR or Western blot to check PYCR2 expression. Conduct metabolomic analysis to trace the uptake of labeled proline from the culture medium.
-
-
Activation of Bypass Signaling Pathways: PYCR1 inhibition can affect downstream signaling. Cells may develop resistance by activating pro-survival pathways that bypass the need for PYCR1 activity. PYCR1 is known to influence pathways like PI3K/AKT/mTOR and JAK-STAT3.[1][16][17]
-
How to Check: Use Western blot to probe for key signaling proteins, specifically the phosphorylated (activated) forms of AKT, mTOR, S6K, and STAT3. Compare their levels between sensitive and resistant cells.
-
-
Mutation in the PYCR1 Gene: While less common, a mutation in the drug-binding site of PYCR1 could prevent this compound from effectively inhibiting the enzyme.
-
How to Check: Sequence the PYCR1 gene from the resistant cells and compare it to the sequence from the parental cells to identify any potential mutations.
-
Caption: A logical workflow for identifying mechanisms of resistance to this compound.
Issue 2: My this compound Resistant Cells Proliferate; What Strategies Can I Use to Re-sensitize Them?
Question: I have confirmed that my cells are resistant to this compound, likely through the activation of the PI3K/AKT pathway. What are some experimental strategies to overcome this resistance?
Answer: A key strategy to overcome acquired resistance is combination therapy. By targeting both the primary pathway and the compensatory mechanism simultaneously, you can create a potent synergistic effect.
Recommended Strategies:
-
Co-inhibition of PYCR1 and the Bypass Pathway: Since PYCR1 has been shown to activate the PI3K/AKT pathway to promote cell proliferation, a logical step is to inhibit both.[1][17]
-
Experimental Approach: Treat the resistant cells with a combination of this compound and a known PI3K/AKT inhibitor (e.g., MK-2206).[15] Measure cell viability and apoptosis to look for a synergistic effect (an effect greater than the sum of the individual drugs).
-
-
Targeting Downstream Pro-Survival Proteins: The PI3K/AKT pathway regulates several downstream proteins that prevent apoptosis.
-
Combination with Standard Chemotherapy: PYCR1 inhibition has been shown to enhance the cytotoxic effects of conventional chemotherapies.
-
Experimental Approach: Test combinations of this compound with drugs like doxorubicin or cisplatin, as PYCR1 knockdown can increase sensitivity to these agents.[7][8][18] In multiple myeloma, the PYCR1 inhibitor pargyline (B1678468) enhances sensitivity to bortezomib (B1684674).[19][20]
-
Caption: PYCR1 signaling and a strategy for overcoming resistance via dual inhibition.
Quantitative Data Summary
| Compound/Protein | Cancer Type(s) | Finding/Value | Reference(s) |
| This compound | Breast Cancer | IC50 = 8.8 µM | [12] |
| PYCR1 | Multiple Cancers | Frequently overexpressed metabolic gene in 19 cancer types. | [7][8] |
| PYCR1 | Breast Cancer | High levels in residual tumors post-treatment associated with short overall survival. | [7][8] |
| PYCR1 | Colorectal Cancer | Knockdown inhibits STAT3-mediated p38 MAPK and NF-κB pathways. | [7][8] |
| PYCR1 | Lung Cancer | Silencing PYCR1 increases cisplatin sensitivity. | [8] |
| PYCR1 | Multiple Myeloma | Combination of PYCR1 inhibitor (pargyline) with bortezomib reduces tumor burden. | [19][20] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from standard methods for inducing drug resistance in vitro.[13][14]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[21][22]
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells resume a normal proliferation rate, subculture them and increase the this compound concentration by 1.5 to 2-fold.[14]
-
Repeat and Monitor: Repeat the dose escalation step multiple times. This process can take several weeks or months.[14] If significant cell death occurs, reduce the fold-increase in drug concentration.
-
Cryopreserve Stocks: At each successful stage of increased resistance, freeze vials of cells. This is critical in case a subsequent dose escalation fails.[14][22]
-
Confirmation of Resistance: Once a resistant population is established that can proliferate in a significantly higher drug concentration, confirm the degree of resistance by performing a new cell viability assay to determine the new, higher IC50 value compared to the parental line.[14]
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[14]
Protocol 2: Western Blot for PYCR1 and p-AKT Expression
This protocol allows for the assessment of protein-level changes associated with resistance.
-
Cell Lysis: Grow both parental and resistant cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
PYCR1
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., ß-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[22] Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic analysis of Pycr1 and Pycr2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 9. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrroline-5-Carboxylate Reductase 1: a novel target for sensitizing multiple myeloma cells to bortezomib by inhibition of PRAS40-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PYCR1 inhibition in bone marrow stromal cells enhances bortezomib sensitivity in multiple myeloma cells by altering their metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 22. benchchem.com [benchchem.com]
Improving the stability of Pycr1-IN-1 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and handling of Pycr1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). Our resources are designed to help you improve the stability of this compound in your experimental settings and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation or phase separation occurs.[1] For consistent results, it is advisable to prepare a high-concentration primary stock solution (e.g., 10-50 mM) which can then be diluted for your experiments.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] For optimal stability, it is also recommended to store the solution under a dry, inert atmosphere, such as nitrogen.[1]
Q3: My this compound precipitates out of solution when I dilute it into my aqueous experimental buffer. What should I do?
A3: This is a common issue with hydrophobic compounds. First, ensure the final concentration of DMSO in your aqueous buffer is as low as possible (ideally less than 0.5%) to minimize solvent effects on your experiment. If precipitation persists, consider using a co-solvent system for in vivo studies, such as 10% DMSO in corn oil.[1] For in vitro assays, reducing the final concentration of this compound or including a small amount of a biocompatible surfactant may help maintain solubility.
Q4: I am observing inconsistent results in my long-term cell culture experiments. Could this be due to the instability of this compound?
A4: Yes, inconsistent activity over time is a strong indicator of compound degradation. For any experiments involving extended incubation in aqueous media, especially at 37°C, it is highly recommended to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. For in vivo experiments, working solutions should be prepared fresh daily.[1] To confirm if instability is the issue, you can perform a stability test by incubating this compound in your cell culture medium for the duration of your experiment and analyzing its concentration at different time points using HPLC or LC-MS.
Q5: Are there any known chemical liabilities of this compound I should be aware of?
A5: While specific degradation pathways for this compound have not been extensively published, its chemical structure, 1-(4-bromobenzyl)-1,2,3,6-tetrahydropyridine, suggests potential susceptibility to oxidation. The recommendation to store stock solutions under nitrogen further supports this possibility.[1] Therefore, it is advisable to minimize the exposure of the compound to air and light.
Troubleshooting Guides
Below are common problems encountered during experiments with this compound and steps to resolve them.
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound in aqueous buffer or cell culture media during incubation. | Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. For long-term experiments, consider replenishing the compound with fresh media at regular intervals. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] | |
| Precipitation in Aqueous Solution | Poor aqueous solubility of this compound. | Ensure the final DMSO concentration is below 0.5%. If precipitation still occurs, lower the final concentration of this compound. For in vivo studies, consider formulation with co-solvents like corn oil or SBE-β-CD.[1] |
| Inconsistent IC50 Values | Variability in the concentration of the active compound due to degradation or precipitation. | Strictly adhere to fresh solution preparation protocols. Perform a stability analysis of this compound in your specific experimental media to determine its half-life under your conditions. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. Pre-incubating wells with a blocking agent like BSA may also help. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound solid
-
High-purity, anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by adding the appropriate volume of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be applied.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.
-
Before sealing the tubes, flush the headspace with a gentle stream of nitrogen or argon gas.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course at 37°C.
-
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile multi-well plates or microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
HPLC or LC-MS/MS system with a C18 column
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a working solution of this compound by diluting the DMSO stock into the pre-warmed medium to the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Immediately after preparation, take a "time 0" sample. For this, transfer a known volume (e.g., 100 µL) to a clean tube.
-
Incubate the remaining working solution at 37°C in a CO2 incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples.
-
For each sample, precipitate proteins by adding 3 volumes of ice-cold acetonitrile (e.g., 300 µL ACN for a 100 µL sample).
-
Vortex each sample vigorously for 30 seconds and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Visualizations
Caption: PYCR1 pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Refining experimental design for Pycr1-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pycr1-IN-1, a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). This guide is intended for researchers, scientists, and drug development professionals to refine their experimental design for studies involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that catalyzes the final step in proline biosynthesis.[1][2] By inhibiting PYCR1, this compound disrupts proline metabolism, which can impede cancer cell growth as these cells often exhibit an increased dependence on proline.[1][3] This inhibition can lead to a decrease in intracellular proline levels, ultimately affecting cell proliferation and survival.[1]
Q2: What is the IC50 of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 8.8 µM for PYCR1.[1][2]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo studies, a common vehicle is a solution of 10% DMSO in corn oil.[1]
Q4: What are the known downstream effects of PYCR1 inhibition by this compound?
A4: Inhibition of PYCR1 by this compound has been shown to decrease proline levels and inhibit the proliferation of cancer cells.[1] Knockdown or inhibition of PYCR1 can affect several signaling pathways crucial for cancer progression, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[4][5][6][7][8][9] This can lead to reduced cell proliferation, migration, and invasion, as well as increased apoptosis.[4][8][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation. | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 10 µM to 100 µM have been used in studies.[1] |
| Insufficient incubation time. | The optimal incubation time can vary depending on the cell line and the endpoint being measured. For proliferation assays, consider time points between 24 and 72 hours.[1][11][12] | |
| Cell line is not dependent on PYCR1. | Confirm PYCR1 expression in your cell line using techniques like Western blot or qPCR. Not all cancer cell lines exhibit the same level of dependence on proline metabolism. | |
| Inhibitor degradation. | Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inaccurate inhibitor concentration. | Calibrate pipettes and ensure accurate dilution of the stock solution. | |
| Solvent effects. | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) and include a vehicle-only control in all experiments.[11] | |
| Precipitation of the inhibitor in the culture medium. | Poor solubility. | If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1] For in vivo preparations, ensure the components of the vehicle are thoroughly mixed. |
Experimental Data Summary
The following tables summarize quantitative data from studies using this compound and studies on PYCR1 function, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 8.8 µM | - | [1][2] |
| Concentration Range | 0 - 100 µM | SUM-159-PT, MDA-MB-231 | [1] |
| Incubation Time | 24 hours | SUM-159-PT, MDA-MB-231 | [1] |
| Observed Effect | 30-40% inhibition of proliferation | SUM-159-PT, MDA-MB-231 | [1] |
Table 2: Experimental Conditions for PYCR1 Knockdown Studies
| Cell Line | Transfection Method | Assay | Key Findings | Reference |
| AGS, MKN28 (Gastric Cancer) | RNA interference | Proliferation, Apoptosis | Knockdown attenuated growth and promoted apoptosis. | [4] |
| A549, H1299 (Lung Adenocarcinoma) | shRNA | Proliferation, Migration, Invasion | Knockdown curbed cell proliferation, migration, and invasion. | [8] |
| A375, M14 (Malignant Melanoma) | siRNA | Proliferation, Migration, Apoptosis | Knockdown blocked cell proliferation and migration, and induced apoptosis. | [10] |
| SUN449, Hep3B (Hepatocellular Carcinoma) | shRNA | Proliferation, Apoptosis | Knockdown reduced proliferation and increased apoptosis under hypoxia. | [6] |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used to assess the effect of PYCR1 modulation on cell viability.[10]
-
Cell Seeding: Seed cells (e.g., A375 or M14 malignant melanoma cells) into a 96-well plate at a density of 5,000 cells per well in 200 µL of complete culture medium.
-
Inhibitor Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is based on methods used to investigate the impact of PYCR1 on downstream signaling pathways.[8][10]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and PYCR1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Logic
Caption: Signaling pathways influenced by PYCR1 and inhibited by this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common challenges in working with PYCR1 inhibitors
Welcome to the technical support center for researchers working with Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My PYCR1 inhibitor shows poor solubility. How can I address this?
Poor solubility is a common issue with small molecule inhibitors. Here are several troubleshooting steps:
-
Solvent Selection: While DMSO is a common solvent, test a range of biocompatible solvents. Some compounds may have better solubility in ethanol, methanol, or specific buffer systems.
-
Sonication: Gentle sonication can help dissolve the compound. However, be cautious as excessive sonication can lead to degradation.
-
Warming: Gently warming the solution (e.g., to 37°C) can aid dissolution. Ensure the inhibitor is stable at elevated temperatures.
-
Stock Concentration: Prepare a higher concentration stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low and does not affect your assay.
-
Formulation: For in vivo studies, consider formulating the inhibitor with excipients such as cyclodextrins or using lipid-based delivery systems to improve solubility and bioavailability. Some studies have noted solubility issues with specific compounds, requiring lower concentrations for experiments.[1]
2. I am observing potential off-target effects. How can I confirm the specificity of my PYCR1 inhibitor?
Distinguishing between on-target and off-target effects is crucial for validating your results.
-
Homology with PYCR2: A significant challenge in developing PYCR1 inhibitors is the high sequence homology with PYCR2, which can lead to cross-reactivity.[2][3]
-
Substrate Similarity: The natural substrate of PYCR1, pyrroline-5-carboxylate (P5C), is structurally similar to other metabolites in the proline metabolism network, such as ornithine and glutamate.[2][3] Inhibitors designed as substrate analogs may inadvertently affect other metabolic enzymes.
-
Metabolomics Analysis: Perform metabolomic profiling to assess changes in related metabolic pathways after inhibitor treatment.
-
-
Rescue Experiments: Overexpress PYCR1 in your cell line and assess if this rescues the phenotype observed with the inhibitor.
-
Use of Multiple Inhibitors: If possible, use structurally distinct PYCR1 inhibitors. If they produce a similar phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Compare the phenotype of inhibitor treatment with that of PYCR1 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9. This is a robust method for validating on-target effects.[1][5]
3. My inhibitor shows low potency in cell-based assays compared to enzymatic assays. What could be the reason?
Discrepancies between enzymatic and cell-based assay results are common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane. You can assess this using cell uptake assays.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help investigate this.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form. LC-MS/MS analysis of cell lysates can be used to determine the intracellular concentration and stability of the parent compound.
-
High Protein Binding: The inhibitor may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration available to bind to PYCR1.
4. How can I set up a reliable PYCR1 enzyme activity assay?
A robust enzymatic assay is fundamental for characterizing your inhibitors.
-
Principle: The activity of PYCR1 can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+.[1][6]
-
Reagents and Buffers:
-
Assay Conditions:
-
Data Analysis:
-
Measure the initial reaction velocity (v₀).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), vary the concentration of one substrate while keeping the other and the inhibitor concentrations constant. Fit the data to appropriate kinetic models.[6]
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of some reported PYCR1 inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Notes |
| N-formyl L-proline (NFLP) | 490[1] | 100[1][4][6][8] | Competitive with P5C | Considered a benchmark inhibitor.[1][6] |
| Compound 33 | 29[2][3] | - | - | Showed a lower apparent IC50 than NFLP in one study.[2][3] |
| L-thiazolidine-2-carboxylate | - | 400[6] | Competitive | |
| L-thiazolidine-4-carboxylate | - | 600[6] | Competitive | |
| Cyclopentanecarboxylate | - | 1000[6] | Competitive | |
| L-tetrahydro-2-furoic acid | - | 2000[6] | Competitive | |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | - | 70[4][5] | Competitive | Higher affinity than NFLP and greater specificity over PYCR3.[4][5] |
| 1-hydroxyethane-1-sulfonate | - | 100[5] | Competitive | Sulfonate analog.[5] |
| Pargyline | - | - | - | Identified as a fragment-like hit.[9] |
Key Experimental Protocols
1. Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used to assess the effect of PYCR1 knockout or inhibition on liver cancer cell proliferation.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and culture overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PYCR1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control.
2. In Vivo Xenograft Tumor Model
This protocol is based on studies evaluating the in vivo efficacy of PYCR1 inhibition.[10]
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Injection: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Inhibitor Administration: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the PYCR1 inhibitor (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume.
-
Analysis: Perform histological (e.g., H&E) and immunohistochemical (e.g., Ki67) analysis of the tumor tissues.
Visual Guides
Signaling Pathways Involving PYCR1
PYCR1 is implicated in several signaling pathways that promote cancer progression. Understanding these connections is vital for interpreting experimental results.
References
- 1. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Cytotoxicity of Pycr1-IN-1 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Pycr1-IN-1 in normal cells during in vitro and in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High levels of cytotoxicity observed in normal cell lines at effective concentrations.
-
Possible Cause 1: On-target toxicity due to proline biosynthesis inhibition.
-
Troubleshooting Step: Supplement the cell culture medium with L-proline. The optimal concentration should be determined empirically, starting with a range of 0.1 mM to 1 mM.
-
Expected Outcome: If the cytotoxicity is due to the inhibition of proline synthesis, the addition of exogenous proline should rescue the normal cells.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step:
-
Perform a kinome-wide or broader off-target screening to identify unintended molecular targets of this compound.
-
Test other structurally different PYCR1 inhibitors to see if the cytotoxicity is specific to the chemical scaffold of this compound.
-
-
Expected Outcome: Identification of off-target interactions can help in redesigning the inhibitor or interpreting the results more accurately. If other PYCR1 inhibitors with different scaffolds do not show similar cytotoxicity, it suggests an off-target effect of this compound.[1][2]
-
-
Possible Cause 3: Inappropriate dosage or exposure time.
-
Troubleshooting Step:
-
Perform a detailed dose-response curve to determine the lowest effective concentration with minimal cytotoxicity.
-
Optimize the exposure time; it's possible that shorter exposure is sufficient to achieve the desired on-target effect while minimizing toxicity to normal cells.
-
-
Expected Outcome: Reduced cytotoxicity in normal cells while maintaining the desired inhibitory effect on the target cells or pathway.[3]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use techniques like Western blotting or proteomic analysis to investigate the activation of known compensatory pathways upon PYCR1 inhibition. For instance, the PI3K/Akt/mTOR and MAPK/ERK pathways are known to be associated with PYCR1.[4][5]
-
Expected Outcome: A better understanding of the cellular response to this compound, which can lead to more consistent and interpretable results. This may also suggest combination therapy strategies.
-
-
Possible Cause 2: Compound instability or solubility issues.
-
Troubleshooting Step:
-
Verify the stability of this compound under your experimental conditions (e.g., in media at 37°C).
-
Check the solubility of the inhibitor in your cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]
-
-
Expected Outcome: Ensuring the compound's integrity and proper solubilization will lead to more reliable and reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that catalyzes the final step in proline biosynthesis.[6] PYCR1 is crucial for cancer cell proliferation and survival.[4][7] By inhibiting PYCR1, this compound disrupts proline metabolism, which can lead to reduced cancer cell growth.
Q2: Why might this compound be cytotoxic to normal cells?
A2: While PYCR1 is often upregulated in cancer cells, it also plays a role in normal cellular processes, including redox homeostasis and amino acid metabolism.[4] Inhibition of PYCR1 in normal cells could disrupt these essential functions, leading to cytotoxicity. Potential reasons include:
-
Depletion of proline: Proline is essential for protein synthesis and cellular homeostasis.
-
Redox imbalance: PYCR1 is involved in maintaining the NADH/NAD+ ratio.[4]
-
Off-target effects: The inhibitor may bind to other proteins in normal cells, causing unintended toxic effects.[1]
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line. A standard approach is to perform a dose-response study using a cell viability assay (e.g., MTT, CellTiter-Glo). It is recommended to test a wide range of concentrations, both below and above the reported IC50 of 8.8 µM for PYCR1.[3][6]
Q4: Are there any known resistance mechanisms to PYCR1 inhibitors?
A4: While specific resistance mechanisms to this compound are not well-documented, cancer cells can develop resistance to targeted therapies through various mechanisms, such as upregulation of compensatory pathways or mutations in the target protein.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Normal vs. Cancer Cell Line
| Concentration (µM) | Normal Cell Viability (%) | Cancer Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98 | 85 |
| 5 | 92 | 60 |
| 10 | 75 | 40 |
| 25 | 50 | 20 |
| 50 | 30 | 10 |
| 100 | 15 | 5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Proline Rescue Experiment
Objective: To determine if exogenous proline can mitigate the cytotoxicity of this compound in normal cells.
Methodology:
-
Seed normal cells in a 96-well plate at an appropriate density.
-
Prepare a stock solution of L-proline in cell culture medium.
-
Treat the cells with a range of this compound concentrations in the presence or absence of different concentrations of L-proline (e.g., 0.1, 0.5, 1 mM).
-
Include appropriate controls: vehicle-only, this compound only, and L-proline only.
-
Incubate the cells for a predetermined time (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Analyze the data to determine if L-proline supplementation rescues the cells from this compound-induced cytotoxicity.
Mandatory Visualizations
Caption: Proline biosynthesis pathway and the inhibitory action of this compound on PYCR1.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Logical relationship for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing In Vivo Delivery of Pycr1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of Pycr1-IN-1, a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound in vivo?
A1: The primary challenge with this compound is its poor aqueous solubility. Like many small molecule inhibitors, it is hydrophobic, which can lead to difficulties in preparing stable and bioavailable formulations for in vivo administration, potentially causing issues like precipitation and inconsistent results.
Q2: What are the recommended starting formulations for this compound in animal studies?
A2: Based on supplier recommendations, two common starting formulations are suggested to enhance the solubility of this compound for in vivo use. The first is a corn oil-based formulation, and the second utilizes a cyclodextrin-based solution to improve aqueous solubility.[1]
Q3: What administration routes are suitable for this compound?
A3: The choice of administration route depends on the experimental design and the chosen formulation. Intraperitoneal (IP) injection is a common route for preclinical studies with small molecule inhibitors. Oral gavage is another possibility, but the formulation must be optimized for oral bioavailability. The provided protocols focus on formulations suitable for injection.
Q4: How can I be sure my prepared this compound formulation is suitable for injection?
A4: A suitable formulation for injection should be a clear, homogenous solution. Visually inspect the final solution for any particulates or precipitation. If the solution is cloudy or contains visible particles, it is not suitable for injection and requires further optimization, such as gentle heating or sonication, as long as the compound's stability is not compromised.
Q5: What are the potential off-target effects of inhibiting PYCR1?
A5: While this compound is designed to be a specific inhibitor, all inhibitors have the potential for off-target effects. PYCR1 is involved in proline metabolism, which is crucial for various cellular processes.[2] Therefore, it is essential to include appropriate controls in your experiments, such as a vehicle control group and potentially a negative control compound (a structurally similar but inactive molecule), to distinguish between on-target and off-target effects.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Precipitation of this compound during formulation preparation or upon dilution. | - Low aqueous solubility of the compound.[3] - Incorrect solvent mixing order. - The concentration of the compound exceeds its solubility limit in the chosen vehicle. | - Follow the recommended formulation protocols precisely. Always dissolve this compound in DMSO first to create a stock solution before diluting with the aqueous vehicle.[1] - Gentle warming and sonication can aid in dissolution, but be mindful of the compound's stability.[1] - Prepare fresh formulations on the day of use to minimize the risk of precipitation over time.[1] - If precipitation persists, consider reducing the final concentration of this compound. |
| High variability in experimental results between animals. | - Inconsistent dosing due to inaccurate volume administration or precipitation in the formulation. - Biological variability among animals. - Inconsistent dissolution and absorption of the compound in vivo.[4] | - Ensure accurate and consistent dosing techniques. Normalize the dose to the body weight of each animal. - Use a homogenous and stable formulation. Vortex the solution immediately before each injection to ensure uniform suspension. - Increase the number of animals per group to improve statistical power and account for biological variability. - Standardize experimental conditions , such as animal fasting protocols, to minimize physiological variations.[4] |
| Signs of toxicity or adverse effects in animals (e.g., irritation at the injection site, lethargy). | - The vehicle itself may be causing toxicity, especially at high concentrations of organic solvents like DMSO.[5] - The dose of this compound may be too high. - Potential off-target effects of the inhibitor. | - Always include a vehicle-only control group to assess the effects of the formulation components. - Minimize the concentration of DMSO in the final formulation. A final concentration of less than 10% is generally recommended.[1] - Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. - Monitor animals closely for any adverse reactions post-administration. |
| Lack of expected efficacy in the in vivo model. | - Insufficient bioavailability of this compound at the target tissue. - The dose of the inhibitor is too low to achieve the necessary therapeutic concentration. - Rapid metabolism and clearance of the compound. | - Consider alternative formulation strategies to improve bioavailability, such as lipid-based formulations or nanoparticles.[3][6] - Conduct a dose-escalation study to determine if a higher dose produces the desired effect without significant toxicity. - Perform pharmacokinetic (PK) studies to analyze the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help in optimizing the dosing regimen. |
Experimental Protocols & Data
Formulation of this compound for In Vivo Administration
The following protocols are adapted from supplier recommendations for preparing this compound for in vivo studies.[1] It is crucial to start with a high-concentration stock solution in DMSO.
Table 1: Recommended In Vivo Formulations for this compound
| Protocol | Composition | Achievable Solubility | Notes |
| 1 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (21.00 mM) | Suitable for longer-term studies if prepared fresh. Corn oil is a common vehicle for hydrophobic compounds. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.50 mM) | SBE-β-CD is a modified cyclodextrin (B1172386) used to increase the aqueous solubility of poorly soluble compounds. |
Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 50 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the final formulation.
-
For a 1 mL final volume, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to ensure a homogenous solution.
-
-
Administration.
-
Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
Vortex the solution immediately before each injection.
-
Protocol 2: Preparation of this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution.
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the solution is clear. This solution can be stored at 4°C for up to one week.
-
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the final formulation.
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in Saline solution.
-
Vortex the mixture vigorously to ensure a homogenous and clear solution.
-
-
Administration.
-
Administer the freshly prepared formulation to the animals via the desired route.
-
Vortex the solution immediately before each injection.
-
Visualizations
PYCR1 Signaling Pathways in Cancer
PYCR1 is a key enzyme in proline biosynthesis and is upregulated in various cancers. Its activity has been linked to several cancer-promoting signaling pathways, including JAK-STAT3, PI3K/Akt/mTOR, and MAPK/ERK.[2][7] Inhibition of PYCR1 by this compound is expected to disrupt these pathways, leading to reduced cell proliferation, migration, and survival.
Caption: PYCR1 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below. This workflow ensures a systematic approach from preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pycr1-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies during experiments with Pycr1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[1] PYCR1 is a crucial enzyme in the final step of proline biosynthesis.[2] By inhibiting PYCR1, this compound disrupts proline production, which can impact various cellular processes, including proliferation and survival, particularly in cancer cells that often exhibit elevated PYCR1 expression.[3][4]
Q2: What are the expected phenotypic effects of treating cancer cells with this compound?
Treatment with this compound is expected to decrease intracellular proline levels and inhibit the proliferation of cancer cells that are dependent on PYCR1 activity.[1] Depending on the cell type and experimental conditions, this can also lead to cell cycle arrest and apoptosis.[5]
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: this compound, like many small molecules, may be susceptible to degradation or precipitation. Ensure proper storage of stock solutions (e.g., at -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the inhibitor is fully dissolved.
-
Cell Line Variability: The dependence of cancer cells on PYCR1 can vary significantly. It is crucial to assess the baseline expression of PYCR1 in your cell line(s) of interest.[2]
-
Off-Target Effects: Although not extensively documented for this compound, all small molecule inhibitors have the potential for off-target effects. It is advisable to use multiple, structurally distinct PYCR1 inhibitors or complementary techniques like siRNA-mediated knockdown to validate findings.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes. Maintaining consistent experimental parameters is critical.
Q4: I am not observing the expected level of apoptosis after this compound treatment. Why might this be?
The role of PYCR1 in apoptosis can be context-dependent. While PYCR1 knockdown has been shown to induce apoptosis in some cancer cell lines, this effect may not be universal. The pro-apoptotic versus pro-survival role of PYCR1 can be influenced by the specific cellular background and the activity of other signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
Table 1: Troubleshooting Inconsistent Anti-proliferative Effects
| Potential Cause | Troubleshooting Steps |
| Low PYCR1 expression in the cell line | - Confirm PYCR1 protein levels by Western blot in your cell line. - Select cell lines with high endogenous PYCR1 expression for your experiments. |
| Suboptimal inhibitor concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%. |
| Inhibitor instability | - Prepare fresh working solutions of this compound for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Cell culture variability | - Use cells with a consistent passage number. - Ensure consistent cell seeding density. |
Issue 2: Discrepancies Between this compound and siRNA Knockdown Phenotypes
Table 2: Troubleshooting Discrepancies Between Inhibitor and Genetic Perturbation
| Potential Cause | Troubleshooting Steps |
| Off-target effects of this compound | - Use a structurally unrelated PYCR1 inhibitor as a control. - Perform rescue experiments by overexpressing a resistant PYCR1 mutant. |
| Incomplete siRNA knockdown | - Validate knockdown efficiency at the protein level using Western blot. - Test multiple siRNA sequences targeting different regions of the PYCR1 mRNA. |
| Acute vs. chronic inhibition | - Consider the timing of your assays. Small molecule inhibition is often acute, while siRNA effects are observed after a longer duration, which can lead to compensatory cellular responses. |
Experimental Protocols
Disclaimer: The following are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24-72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) and incubate with shaking until the formazan (B1609692) crystals are fully dissolved.[6][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.[8][9][10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[10]
Western Blot for PYCR1 and Downstream Signaling
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against PYCR1 and downstream targets (e.g., p-Akt, Akt), followed by HRP-conjugated secondary antibodies.[5][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
Quantitative Data Summary
Table 3: Illustrative Dose-Response of this compound on Cell Proliferation
| Cell Line | PYCR1 Expression | IC50 (µM) |
| SUM-159-PT (Breast Cancer) | High | ~30-40% inhibition at 100 µM[1] |
| MDA-MB-231 (Breast Cancer) | High | ~30-40% inhibition at 100 µM[1] |
| Hypothetical Cell Line A | High | 15 |
| Hypothetical Cell Line B | Low | > 100 |
Note: Specific IC50 values for this compound across a wide range of cell lines are not extensively published. The data for hypothetical cell lines are for illustrative purposes.
Table 4: Effect of PYCR1 Inhibition on Intracellular Proline Levels (Illustrative)
| Treatment | Concentration (µM) | Proline Level (% of Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 10 | 75% |
| This compound | 50 | 40% |
| This compound | 100 | 25% |
Note: This table provides an example of the expected dose-dependent decrease in proline levels following this compound treatment. Actual values will vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: PYCR1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. PYCR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Pycr1-IN-1 on PYCR1: A Comparative Guide
This guide provides an objective comparison of Pycr1-IN-1, an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), with other known inhibitors. It includes supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals interested in targeting PYCR1.
PYCR1 is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline.[1][2][3] This process is crucial for maintaining cellular homeostasis, redox balance, and providing building blocks for protein synthesis.[1][4] In various cancers, PYCR1 is upregulated to support the high metabolic demands of tumor cells, making it an attractive therapeutic target.[5][6][7][8]
Comparative Analysis of PYCR1 Inhibitors
This compound has been identified as a potent inhibitor of PYCR1.[7][9] Its efficacy, along with that of other notable inhibitors, is summarized below. The data highlights differences in potency, mechanism of action, and the extent of structural validation.
| Inhibitor | IC50 / Ki | Mechanism of Action | Structural Validation (X-ray Crystallography) |
| This compound (Compound 4) | 8.8 µM (IC50)[7][9] | Attenuates proline production[7] | Not specified |
| N-Formyl L-proline (NFLP) | 490 µM (IC50)[1][6], 100 µM (Ki)[6][10] | Competitive inhibitor; induces conformational change[1][3][10] | Yes[1][3] |
| Compound 33 | 29 µM (IC50)[1] | Blocks P5C substrate pocket and NADH binding site[1] | Yes[5] |
| Pargyline & Derivatives | Efficacy demonstrated in various models[1] | Precise mechanism unclear[1][3] | No[1][3][6] |
| Shikonin | Efficacy demonstrated in HCC[3] | Not specified | Not specified |
| L-tetrahydro-2-furoic acid | Identified as an inhibitor[10] | Proline analog inhibitor[6] | Yes[10] |
| Cyclopentanecarboxylate | Identified as an inhibitor[10] | Proline analog inhibitor[6] | Yes[10] |
| L-thiazolidine-4-carboxylate | Identified as an inhibitor[10] | Proline analog inhibitor[6] | Yes[10] |
| L-thiazolidine-2-carboxylate | Identified as an inhibitor[10] | Proline analog inhibitor[6] | Yes[10] |
This compound demonstrates a lower IC50 value compared to the well-characterized inhibitor NFLP, indicating higher potency in enzymatic assays.[1][6][7][9] While NFLP's binding and conformational changes induced in PYCR1 are structurally validated, similar data for this compound is not as readily available.[1][3][10] Other fragment-like inhibitors, such as compound 33, show promise by targeting both the substrate and cofactor binding sites.[1][5]
Experimental Protocols for Inhibitor Validation
Validating the efficacy and mechanism of a PYCR1 inhibitor involves a multi-step approach, from enzymatic assays to cellular-based assessments of target engagement and phenotypic outcomes.
PYCR1 Enzymatic Assay
This assay quantifies the enzymatic activity of PYCR1 and is used to determine the IC50 values of potential inhibitors.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Enzyme and Substrates: Add purified recombinant PYCR1 enzyme to the buffer. The reaction is initiated by adding the substrates: Δ1-pyrroline-5-carboxylate (P5C) and the cofactor NADH.[10]
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) before adding the substrates.
-
Detection: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[10]
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment.[11][12] Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.[11][13]
Methodology:
-
Cell Treatment: Incubate intact cells with the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).[14]
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures to induce protein denaturation and precipitation.[11][14]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[11][12]
-
Detection: Analyze the amount of soluble PYCR1 remaining at each temperature using Western blotting.[11][12]
-
Data Analysis: Plot the amount of soluble PYCR1 against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]
Western Blotting for PYCR1 Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as PYCR1, in cell lysates.
Methodology:
-
Protein Extraction: Lyse cells (e.g., using RIPA buffer) to extract total cellular proteins.[15] Determine protein concentration using a BCA assay.[16]
-
SDS-PAGE: Separate 20-30 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to PYCR1.[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16] Use a loading control like β-actin to normalize the results.
Cell Proliferation Assay
This assay measures the effect of PYCR1 inhibition on the growth and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., human breast cancer cells SUM-159-PT or MDA-MB-231) into 96-well plates.[9][19]
-
Inhibitor Treatment: Treat the cells with various concentrations of the PYCR1 inhibitor for a specified period (e.g., 24-72 hours).[9]
-
Reagent Addition: Add a reagent such as Cell Counting Kit-8 (CCK8) or MTT to each well and incubate.[19] Viable cells will convert the reagent into a colored product.
-
Measurement: Measure the absorbance of the wells using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PYCR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic analysis of Pycr1 and Pycr2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PYCR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PYCR1 Inhibitors: Evaluating the Efficacy of Pycr1-IN-1 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic and cellular efficacy of Pycr1-IN-1 and other inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis implicated in cancer progression. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of PYCR1 Inhibitor Efficacy
The following table summarizes the reported inhibitory activities of this compound and other notable PYCR1 inhibitors. The data is compiled from various studies and presented to facilitate a comparative analysis of their potency at both the enzymatic and cellular levels.
| Inhibitor | Type | Enzymatic IC50 (µM) | Inhibition Constant (Ki) (µM) | Cellular Effects | Cell Lines | Reference(s) |
| This compound | Small Molecule | 8.8 | Not Reported | Inhibition of proliferation (30-40% at 100 µM) | SUM-159-PT, MDA-MB-231 | [1][2] |
| N-formyl-L-proline (NFLP) | Proline Analog | 490 | 100 (competitive with P5C) | Impaired spheroidal growth | MCF10A H-RASV12 | [3][4] |
| Pargyline Derivative (Compound 4) | Small Molecule | 8.8 | Not Reported | Reduction in cell proliferation | MDA-MB-231, SUM159PT | [2] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Proline Analog | Not Reported | 70 (competitive) | Not Reported | Not Reported | [5] |
| Compound 33 | Fragment-based | 29 (apparent) | Not Reported | Not Reported | Not Reported | |
| L-tetrahydro-2-furoic acid (THFA) | Proline Analog | Not Reported | 2000 (competitive) | Weaker inhibition of spheroidal growth compared to NFLP | MCF10A H-RASV12 | [4] |
| Cyclopentanecarboxylate (CPC) | Proline Analog | Not Reported | 1000 (competitive) | Not Reported | Not Reported | [4] |
| L-thiazolidine-4-carboxylate (L-T4C) | Proline Analog | Not Reported | 600 (competitive) | Not Reported | Not Reported | [4] |
| L-thiazolidine-2-carboxylate (L-T2C) | Proline Analog | Not Reported | 400 (competitive) | Not Reported | Not Reported | [4] |
| Shikonin | Naphthoquinone | Not an enzymatic inhibitor | Not Applicable | Downregulates PYCR1 expression, induces apoptosis and autophagy | Hepatocellular carcinoma cells |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of PYCR1 inhibitors.
PYCR1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PYCR1.
-
Principle: The assay measures the decrease in the rate of NADPH oxidation to NAD⁺, which is monitored by the change in absorbance at 340 nm.
-
Materials:
-
Purified recombinant human PYCR1 enzyme.
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced).
-
Pyrroline-5-carboxylate (P5C) substrate.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 175 µM), and the purified PYCR1 enzyme.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, P5C (e.g., varying concentrations from 0-2000 µM for Ki determination, or a fixed concentration for IC50 determination).
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocities from the linear phase of the absorbance curve.
-
For IC50 determination, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
-
For Ki determination, perform the assay at various substrate and inhibitor concentrations and fit the data to a competitive inhibition model.[4][6]
-
Cellular Proliferation Assay (CCK-8 Assay)
This assay assesses the effect of PYCR1 inhibitors on the proliferation of cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan (B1609692) dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SUM159PT, A375, M14).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitors dissolved in DMSO.
-
CCK-8 reagent.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (e.g., 0-100 µM) for a specific duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the cellular IC50 value.[7][8]
-
Visualizing Pathways and Workflows
PYCR1 Signaling Pathways
PYCR1 has been shown to influence key signaling pathways involved in cancer cell proliferation, survival, and metabolism. The following diagrams illustrate the role of PYCR1 in the JAK-STAT3 and PI3K/Akt/mTOR pathways.
Experimental Workflow for PYCR1 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel PYCR1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PYCR1 Inhibition: Pycr1-IN-1 vs. siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis implicated in cancer progression, is critical. This guide provides a comparative analysis of two primary methods for inhibiting PYCR1 function: the small molecule inhibitor Pycr1-IN-1 and siRNA-mediated gene knockdown.
This comparison outlines the mechanisms of action, summarizes key quantitative data from experimental studies, and provides detailed protocols for their application. The objective is to equip researchers with the necessary information to select the most appropriate method for their experimental needs.
At a Glance: this compound vs. PYCR1 siRNA
| Feature | This compound | siRNA-mediated PYCR1 Knockdown |
| Mechanism of Action | Direct competitive inhibitor of the PYCR1 enzyme, blocking the conversion of pyrroline-5-carboxylate (P5C) to proline. | Post-transcriptional gene silencing by degrading PYCR1 mRNA, leading to reduced protein expression. |
| Target Level | Protein (enzymatic activity) | mRNA |
| Effect Onset | Rapid, dependent on cell permeability and inhibitor concentration. | Slower, requires transfection and time for mRNA/protein turnover (typically 24-72 hours).[1][2] |
| Specificity | Potential for off-target effects on other cellular components. | High specificity for PYCR1 mRNA, but potential for off-target effects due to partial sequence homology. |
| Duration of Effect | Transient, dependent on the inhibitor's half-life and cellular clearance. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days with siRNA. |
| Reversibility | Reversible upon removal of the compound. | Reversible as the siRNA is diluted or degraded over time. |
| Applications | Acute inhibition studies, validation of PYCR1 as a therapeutic target, in vivo studies. | Gene function studies, target validation, pathway analysis. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing either PYCR1 inhibitors or siRNA-mediated knockdown. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and methodologies.
Table 1: Efficacy of this compound
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| IC50 | - | 8.8 µM | Inhibition of PYCR1 enzymatic activity. | [3] |
| Cell Proliferation | SUM-159-PT, MDA-MB-231 | 0-100 µM (24h) | 30-40% inhibition of proliferation. | [3] |
| Proline Levels | SUM-159-PT, MDA-MB-231 | 0-100 µM (24h) | Decrease in proline levels. | [3] |
Table 2: Efficacy of siRNA-Mediated PYCR1 Knockdown
| Parameter | Cell Line | Transfection Time | Observed Effect | Reference |
| mRNA Knockdown | H1299 | 48h | ~95% reduction in PYCR1 mRNA. | [2] |
| Protein Knockdown | H1299 | 48h | ~81% reduction in PYCR1 protein. | [2] |
| Cell Proliferation | SPC-A1, H1703 | - | Decreased cell proliferation. | [4][5] |
| Colony Formation | Ketr-3 | - | Hindered colony formation. | [6] |
| Cell Invasion | Ketr-3 | - | Suppressive role on cell invasion. | [6] |
| Apoptosis | A375, M14 | - | Increased percentage of apoptotic cells. | [7] |
Experimental Protocols
Protocol 1: PYCR1 Inhibition using this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. A vehicle control (medium with DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as proliferation assays (e.g., MTT, CCK-8), western blotting for pathway analysis, or metabolic assays to measure proline levels.
Protocol 2: siRNA-Mediated Knockdown of PYCR1
-
Cell Seeding: Approximately 18-24 hours before transfection, seed cells to achieve 50-70% confluency at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
Dilute the PYCR1-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000, TurboFect) in serum-free medium.[1][2]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[1][2][8]
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Downstream Analysis: After incubation, confirm knockdown efficiency by RT-qPCR and/or Western blot. Subsequently, perform functional assays such as proliferation, migration, or apoptosis assays.[2]
Visualizing the Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the signaling pathways affected by PYCR1 inhibition.
Caption: Experimental workflows for this compound inhibition and siRNA-mediated PYCR1 knockdown.
Caption: Signaling pathways modulated by PYCR1 and targeted by this compound and siRNA.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are valuable tools for studying the function of PYCR1. The choice between these two methods will depend on the specific research question. This compound is well-suited for acute inhibition studies and for validating the therapeutic potential of targeting PYCR1's enzymatic activity. In contrast, siRNA-mediated knockdown is a powerful method for studying the specific consequences of reduced PYCR1 protein expression and for dissecting its role in various signaling pathways. For comprehensive validation, a combination of both approaches is often the most robust strategy, allowing researchers to corroborate findings and gain a deeper understanding of PYCR1's role in health and disease.
References
- 1. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. PYCR1 is Associated with Papillary Renal Cell Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
Validating the Anti-Cancer Efficacy of Pycr1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pycr1-IN-1's anti-cancer effects against other Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitors. The information is supported by experimental data to aid in the evaluation and design of future studies.
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) has emerged as a promising therapeutic target in oncology. This mitochondrial enzyme, crucial for proline biosynthesis, is overexpressed in a multitude of cancers, including breast, lung, liver, and melanoma, where its elevated levels often correlate with poor prognosis. PYCR1 supports cancer cell proliferation, survival, and metabolic reprogramming. Consequently, inhibitors of PYCR1, such as this compound, are being investigated for their anti-neoplastic potential.
Mechanism of Action of PYCR1 Inhibitors
PYCR1 catalyzes the final step in proline biosynthesis, the reduction of pyrroline-5-carboxylate (P5C) to proline. This process is vital for cancer cells as proline is not only a component of proteins but also plays a role in maintaining redox balance and providing energy. By inhibiting PYCR1, compounds like this compound disrupt these critical cellular processes, leading to decreased cancer cell proliferation and survival.
Quantitative Comparison of PYCR1 Inhibitors
The following tables summarize the available quantitative data on the anti-cancer effects of this compound and other notable PYCR1 inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect |
| SUM-159-PT | Breast Cancer | Proliferation Assay | 10 µM | 30-40% inhibition of cell proliferation over 1-5 days[1] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | 10 µM | 30-40% inhibition of cell proliferation over 1-5 days[1] |
| H1299 | Lung Cancer | 3D Tumor Spheroid Formation | 10 µM | Significant suppression of EGFR- and TLR-induced spheroid growth[2][3] |
| H460 | Lung Cancer | 3D Tumor Spheroid Formation | 10 µM | Significant suppression of EGFR- and TLR-induced spheroid growth[2][3] |
| A549 | Lung Cancer | 3D Tumor Spheroid Formation | 10 µM | Significant suppression of EGFR- and TLR-induced spheroid growth[2][3] |
| H358 | Lung Cancer | 3D Tumor Spheroid Formation | 10 µM | Significant suppression of EGFR- and TLR-induced spheroid growth[2] |
Table 2: Comparative Efficacy of Other PYCR1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | Concentration | Observed Effect |
| N-formyl-L-proline (NFLP) | MCF10A H-RAS V12 | Breast Cancer | Spheroid Growth | 5 mM | 50% reduction in spheroid growth[4] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | - | - | - | - | Potent inhibitor (Ki = 70 µM), but specific cell-based anti-cancer data is not readily available[5] |
Table 3: Inhibitory Potency of PYCR1 Inhibitors
| Inhibitor | IC50 / Ki |
| This compound | IC50: 8.8 µM[1] |
| N-formyl-L-proline (NFLP) | Ki: 100 µM[5][6] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Ki: 70 µM[5] |
Signaling Pathways Modulated by PYCR1 Inhibition
PYCR1 activity is intertwined with several key oncogenic signaling pathways. Inhibition of PYCR1, including with this compound, has been shown to impact these pathways, contributing to its anti-cancer effects.
PYCR1 inhibition has been demonstrated to attenuate signaling through the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Furthermore, studies with this compound have specifically shown its ability to dampen the EGFR and Toll-like receptor (TLR) signaling cascades , leading to reduced activation of downstream effectors such as AKT, TAK1, and NF-κB .[3]
Caption: PYCR1-Related Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-cancer effects of this compound.
3D Tumor Spheroid Growth Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells in a three-dimensional culture, which more closely mimics an in vivo tumor environment.
-
Cell Seeding: Seed lung cancer cells (e.g., H1299, H460, A549) in ultra-low attachment 96-well plates at an appropriate density (e.g., 50-250 cells per well) to allow for spheroid formation.
-
Spheroid Formation: Centrifuge the plates at low speed and incubate for 48-72 hours to allow for the formation of stable spheroids.
-
Treatment: Treat the spheroids with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO). For studies on signaling pathways, co-treat with agonists such as EGF (e.g., 10 ng/ml) or TLR ligands (e.g., Pam3CSK4 at 3 µg/ml).
-
Incubation: Incubate the treated spheroids for a defined period (e.g., 5-7 days), replacing the media with fresh compound-containing media every 2-3 days.
-
Imaging and Analysis: Capture images of the spheroids daily using a brightfield microscope. Measure the spheroid diameter or area using image analysis software (e.g., ImageJ) to quantify growth over time.
Western Blot Analysis for Phosphorylated AKT (p-AKT)
This protocol is used to determine the effect of this compound on the activation of the PI3K/AKT signaling pathway.
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with this compound at various concentrations for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
Caption: Experimental Workflow.
Conclusion and Future Directions
The available data indicates that this compound is a potent inhibitor of PYCR1 with demonstrated anti-proliferative effects in breast cancer cell lines and the ability to inhibit tumor spheroid growth in lung cancer models. Its mechanism of action involves the disruption of key oncogenic signaling pathways, including PI3K/AKT and NF-κB.
While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Direct, side-by-side comparative studies of this compound with other PYCR1 inhibitors, such as N-formyl-L-proline and (S)-tetrahydro-2H-pyran-2-carboxylic acid, across a broader range of cancer cell lines are needed. Additionally, in vivo studies are essential to validate the anti-cancer efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound. Such investigations will be critical in determining its potential for clinical development as a novel anti-cancer agent.
References
Unraveling the Mechanism of Action of Pycr1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Pycr1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). PYCR1 is a critical enzyme in proline biosynthesis and has emerged as a promising therapeutic target in oncology due to its role in tumor progression and survival. This document objectively compares the performance of this compound with other alternative inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Performance Comparison of PYCR1 Inhibitors
The efficacy of this compound and other notable PYCR1 inhibitors is summarized below. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Key Findings |
| This compound | Small Molecule | 8.8[1] | - | Demonstrates anticancer effects by inhibiting PYCR1, leading to decreased proline levels and reduced proliferation of breast cancer cells.[1] |
| N-formyl L-proline (NFLP) | Proline Analog | 490[2] | 100[2][3][4] | A competitive inhibitor that phenocopies PYCR1 knockdown, impairing de novo proline biosynthesis and spheroidal growth in breast cancer cells.[2][3] |
| Compound 33 | Fragment-like | 29[2] | - | A novel fragment inhibitor that blocks both the P5C substrate pocket and the NAD(P)H binding site.[2] |
| Compound 20 | Fragment-like | 300[2] | - | Another novel fragment inhibitor with a dual-site blocking mechanism.[2] |
| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid (Compound 10) | Low Molecular Weight Compound | - | 70[5] | Shows higher affinity than NFLP and is 30 times more specific for PYCR1 over PYCR3.[5] |
| 1‐hydroxyethane‐1‐sulfonate (Compound 43) | Low Molecular Weight Compound | - | 100[5] | A novel inhibitor with a sulfonate anchor instead of a carboxylate, comparable in affinity to NFLP.[5] |
| L-thiazolidine-2-carboxylate | Proline Analog | - | ~400[4] | A sub-millimolar competitive inhibitor of PYCR1.[4] |
| L-thiazolidine-4-carboxylate | Proline Analog | - | ~600[4] | A sub-millimolar competitive inhibitor of PYCR1.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of PYCR1 inhibitors are provided below.
PYCR1 Enzyme Activity Assay
This assay measures the enzymatic activity of PYCR1 by monitoring the oxidation of NAD(P)H to NAD(P)+.
-
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EDTA.
-
Recombinant human PYCR1 enzyme.
-
NADH or NADPH (co-factor).
-
L-Pyrroline-5-carboxylate (L-P5C) (substrate).
-
Inhibitor compound (e.g., this compound).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH (typically 50 µM), and the inhibitor at various concentrations.
-
Initiate the reaction by adding L-P5C (typically 200 µM).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Reagents:
-
Complete cell culture medium.
-
Cancer cell lines (e.g., MDA-MB-231, SUM-159-PT).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PYCR1 inhibitor (e.g., this compound, 0-100 µM) and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
-
Apoptosis Assay (Hoechst 33342 Staining)
This method uses a fluorescent dye to visualize nuclear morphology and identify apoptotic cells.
-
Reagents:
-
Hoechst 33342 staining solution.
-
Phosphate-buffered saline (PBS).
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
-
Procedure:
-
Treat cells with the PYCR1 inhibitor for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with Hoechst 33342 staining solution (typically 1-5 µg/mL) for 10-15 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.
-
Proline Quantification Assay
This assay measures the intracellular concentration of proline.
-
Reagents:
-
3% (w/v) aqueous sulfosalicylic acid.
-
Acid-ninhydrin reagent (1.25 g ninhydrin (B49086) in 30 ml glacial acetic acid and 20 ml 6 M phosphoric acid).
-
Glacial acetic acid.
-
Proline standard solutions.
-
-
Procedure:
-
Harvest and lyse the cells treated with the PYCR1 inhibitor.
-
Homogenize the cell lysate in 3% sulfosalicylic acid and centrifuge to remove precipitated proteins.
-
Mix the supernatant with acid-ninhydrin reagent and glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
Extract the reaction mixture with toluene.
-
Measure the absorbance of the toluene phase (which contains the chromophore) at 520 nm.
-
Determine the proline concentration from a standard curve generated using known concentrations of proline.
-
Visualizing the Mechanism of Action
To further elucidate the role of PYCR1 and the effects of its inhibition, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor validation.
Caption: PYCR1's role in cancer cell signaling pathways.
Caption: Experimental workflow for PYCR1 inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in-crystallo-screening-for-proline-analog-inhibitors-of-the-proline-cycle-enzyme-pycr1 - Ask this paper | Bohrium [bohrium.com]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pycr1-IN-1 and Other Metabolic Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer metabolism, targeting cellular metabolic pathways has emerged as a promising therapeutic strategy. One such target is Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis that is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis. This guide provides a comprehensive comparison of Pycr1-IN-1, a known PYCR1 inhibitor, with other metabolic inhibitors targeting distinct pathways crucial for cancer cell survival and proliferation.
Mechanism of Action: Targeting Proline Biosynthesis
This compound exerts its anti-cancer effects by inhibiting PYCR1, the enzyme responsible for the final step in proline synthesis. Proline is not only a crucial component of proteins but also plays a significant role in maintaining cellular redox balance and supporting the high proliferative rates of cancer cells. By blocking proline production, this compound disrupts these critical cellular processes, leading to reduced cancer cell growth.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative metabolic inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which may not allow for a direct, one-to-one comparison. However, this compilation provides a valuable overview of their relative potencies.
| Inhibitor | Target Pathway | Target Molecule | IC50 Value | Cancer Cell Line(s) |
| This compound | Proline Biosynthesis | PYCR1 | 8.8 µM | Not specified in provided context |
| N-Formyl-L-Proline (NFLP) | Proline Biosynthesis | PYCR1 | Ki = 100 µM | MCF10A H-RASV12 (Breast) |
| Shikonin (B1681659) | Proline Biosynthesis / Multiple | PYCR1 / Others | ~0.37 µM (72h) | PC3, DU145 (Prostate) |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Hexokinase | >500 µM (P388), 392.6 µM (P388/IDA) | P388, P388/IDA (Leukemia) |
| CB-839 (Telaglenastat) | Glutaminolysis | Glutaminase (B10826351) (GLS1) | ~24 nM (recombinant human GLS-1) | Various, including hematological malignancies and solid tumors |
| Orlistat | Fatty Acid Synthesis | Fatty Acid Synthase (FASN) | Not specified in provided context | PC-3 (Prostate) and others |
In Vitro and In Vivo Efficacy
Studies have demonstrated that inhibition of PYCR1, either through genetic knockdown or with small molecule inhibitors, leads to reduced cancer cell proliferation, migration, and invasion. For instance, knockdown of PYCR1 has been shown to suppress tumor growth in xenograft models of hepatocellular carcinoma and lung cancer.[1][2] Similarly, treatment with a PYCR1 inhibitor has been shown to inhibit the in vivo growth of liver cancer cells.[3]
Comparatively, other metabolic inhibitors have also shown in vivo efficacy. The glutaminase inhibitor CB-839 has demonstrated anti-tumor activity in xenograft models of hematological malignancies. Orlistat, a fatty acid synthase inhibitor, has been shown to reduce the growth of prostate cancer xenografts.
Signaling Pathways and Experimental Workflows
The inhibition of PYCR1 has been linked to the modulation of key signaling pathways involved in cancer cell growth and survival, notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[4] By disrupting proline metabolism, PYCR1 inhibitors can lead to a reduction in the activation of these pro-survival pathways.
Below are diagrams illustrating the proline biosynthesis pathway, the impact of PYCR1 inhibition on the PI3K/AKT/mTOR signaling cascade, and a typical experimental workflow for evaluating metabolic inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Impact of Pycr1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic impact of Pycr1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), against other alternative PYCR1 inhibitors. The information presented is based on available experimental data and is intended to assist researchers in making informed decisions for their studies.
Introduction to PYCR1 and its Inhibition
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a critical mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the conversion of pyrroline-5-carboxylate (P5C) to proline.[1] This process is not only vital for protein synthesis but also plays a significant role in cellular metabolism, redox homeostasis by regulating the NADH/NAD+ ratio, and cellular proliferation and survival.[1] Upregulation of PYCR1 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2]
Inhibitors of PYCR1, such as this compound, are being investigated for their potential as anti-cancer agents. These inhibitors function by blocking the enzymatic activity of PYCR1, thereby disrupting proline biosynthesis and impacting downstream metabolic pathways crucial for cancer cell growth and survival.
Comparative Analysis of PYCR1 Inhibitors
This section compares this compound with other known PYCR1 inhibitors based on their inhibitory potency and observed metabolic effects.
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that these values are often determined under different experimental conditions and should be compared with caution.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Cell Lines Tested | Reference |
| This compound | Small Molecule | 8.8 | - | SUM-159-PT, MDA-MB-231 | [3] |
| N-formyl L-proline (NFLP) | Proline Analog | 490 | 100 (competitive with P5C) | MCF10A H-RASV12 | [4][5] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Small Molecule | - | 70 | - | [6] |
| Pargyline | Small Molecule | - | - | Multiple Myeloma cells | [7] |
| L-thiazolidine-4-carboxylate | Proline Analog | - | 600 (estimated) | - | [8] |
| L-tetrahydro-2-furoic acid | Proline Analog | - | 2000 (estimated) | MCF10A hRASV12 | [9] |
| Cyclopentanecarboxylate | Proline Analog | - | 1000 (estimated) | - | [8] |
| L-thiazolidine-2-carboxylate | Proline Analog | - | 400 (estimated) | - | [8] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency.
Metabolic Impact
Inhibition of PYCR1 by these compounds leads to a range of metabolic consequences, primarily affecting proline metabolism, cellular energy, and redox balance.
| Inhibitor | Effect on Proline Levels | Effect on Cell Proliferation | Effect on Apoptosis | Effect on NADH/NAD+ Ratio | Reference |
| This compound | Decreases | Inhibits | Induces | Not explicitly stated, but expected to increase | [3] |
| N-formyl L-proline (NFLP) | Inhibits de novo synthesis, leading to accumulation of unlabeled proline | Impairs spheroidal growth | - | - | [4][9] |
| Pargyline | Reduces proline production | Reduces viability | Increases bortezomib-mediated apoptosis | - | [7] |
| PYCR1 Knockdown (siRNA) | - | Inhibits | Increases | Reverses hypoxia-induced decrease | [10] |
Signaling Pathways Affected by PYCR1 Inhibition
PYCR1 activity is interconnected with key signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PYCR1 has been shown to modulate these pathways, contributing to its anti-cancer effects.
Caption: Signaling pathways influenced by PYCR1 and its inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of evaluating PYCR1 inhibitors.
PYCR1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PYCR1.
Principle: The activity of PYCR1 is determined by monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
General Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADH, and the substrate pyrroline-5-carboxylate (P5C).
-
Add the PYCR1 enzyme to initiate the reaction.
-
In parallel reactions, add varying concentrations of the inhibitor (e.g., this compound).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
General Protocol:
-
Seed cells in a 96-well plate and treat with different concentrations of the PYCR1 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
Intracellular Proline Quantification
This assay measures the concentration of proline within cells.
Principle: A common method involves the reaction of proline with ninhydrin (B49086) in an acidic environment, which produces a colored product that can be measured spectrophotometrically.
General Protocol:
-
Harvest cells after treatment with the PYCR1 inhibitor.
-
Lyse the cells and deproteinize the lysate (e.g., with sulfosalicylic acid).
-
Mix the lysate with acid-ninhydrin reagent and glacial acetic acid.
-
Incubate the mixture at 100°C.
-
Extract the chromophore with a solvent like toluene.
-
Measure the absorbance of the organic phase at a specific wavelength (e.g., 520 nm).
-
Quantify the proline concentration using a standard curve prepared with known concentrations of proline.[11][12]
NADH/NAD+ Ratio Measurement
This assay determines the ratio of the reduced (NADH) and oxidized (NAD+) forms of nicotinamide (B372718) adenine (B156593) dinucleotide.
Principle: This can be achieved using enzymatic cycling assays or mass spectrometry-based methods. For enzymatic assays, NAD+ and NADH are differentially extracted, and then a cycling reaction involving an enzyme like alcohol dehydrogenase is used to amplify the signal, which is then measured colorimetrically or fluorometrically.[13][14][15][16]
General Protocol (Enzymatic Assay):
-
Harvest cells and perform separate extractions for NAD+ (acidic extraction) and NADH (alkaline extraction) to ensure stability.
-
Neutralize the extracts.
-
In a 96-well plate, add the extracts to a reaction mixture containing a cycling enzyme, substrate, and a chromogenic or fluorogenic reagent.
-
Incubate to allow the cycling reaction to proceed.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentrations of NAD+ and NADH from a standard curve and determine the ratio.[13][15]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the metabolic impact of different PYCR1 inhibitors.
Caption: General workflow for comparative analysis of PYCR1 inhibitors.
Conclusion
This compound is a potent inhibitor of PYCR1 with demonstrated anti-proliferative effects in cancer cell lines. When compared to other inhibitors like NFLP, this compound exhibits a significantly lower IC50 value, suggesting higher potency in in-vitro enzyme inhibition assays. The metabolic consequences of PYCR1 inhibition are profound, leading to decreased proline synthesis, impaired cell growth, and the induction of apoptosis, likely through the modulation of key signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.
For researchers selecting a PYCR1 inhibitor, the choice will depend on the specific experimental context. While this compound shows high potency, the body of literature and characterization is more extensive for compounds like NFLP. Further head-to-head comparative studies employing comprehensive metabolomic and proteomic analyses are warranted to fully elucidate the nuanced differences in the metabolic impact of these inhibitors. This guide provides a foundational comparison to aid in the design of such future investigations.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. in-crystallo-screening-for-proline-analog-inhibitors-of-the-proline-cycle-enzyme-pycr1 - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 (Journal Article) | OSTI.GOV [osti.gov]
- 9. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrroline-5-carboxylate reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
Validating the Specificity of Pycr1-IN-1 for PYCR1: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise specificity of a chemical probe is paramount before its use in biological systems. This guide provides a comparative framework for validating the specificity of Pycr1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
This guide outlines the necessary experimental approaches to rigorously assess the specificity of this compound and presents available data for other PYCR1 inhibitors to serve as a benchmark for comparison.
Comparative Inhibitor Data
To provide context for the necessary validation of this compound, the following table summarizes the inhibitory activity and specificity of other known PYCR1 inhibitors. This data highlights the importance of counter-screening against other PYCR isoforms and related enzymes.
| Inhibitor | Target | IC50 / Kᵢ (µM) | Specificity Data | Reference |
| This compound | PYCR1 | 8.8 (IC50) | Not reported | [4] |
| N-formyl-l-proline (NFLP) | PYCR1 | 100 (Kᵢ) | 10-fold more selective for PYCR1 over PYCR3 | [7][8] |
| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | PYCR1 | 70 (Kᵢ) | 30-fold more specific for PYCR1 over PYCR3; negligible inhibition of PRODH | [9] |
| 1‐hydroxyethane‐1‐sulfonate | PYCR1 | 100 (Kᵢ) | [9] | |
| L-tetrahydro-2-furoic acid | PYCR1 | ~2000 (Kᵢ) | ||
| Cyclopentanecarboxylate | PYCR1 | ~1000 (Kᵢ) | Also inhibits PRODH | [7] |
| L-thiazolidine-4-carboxylate | PYCR1 | ~500 (Kᵢ) | ||
| L-thiazolidine-2-carboxylate | PYCR1 | ~1000 (Kᵢ) | Also inhibits PRODH | [7] |
Experimental Protocols for Specificity Validation
To ascertain the specificity of this compound, a multi-pronged approach involving biochemical assays, cellular target engagement assays, and proteome-wide analyses is recommended.
Biochemical Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PYCR isoforms.
Objective: To determine the IC50 values of this compound against human PYCR1, PYCR2, and PYCR3.
Protocol:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant human PYCR1, PYCR2, and PYCR3.
-
Prepare a stock solution of the substrate, Δ1-pyrroline-5-carboxylate (P5C), and the cofactor, NAD(P)H.
-
-
Assay Buffer:
-
Prepare an assay buffer, for example: 50 mM HEPES or Tris-HCl (pH 7.5), containing 1 mM EDTA.[8]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the purified PYCR enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).[10]
-
Initiate the reaction by adding P5C and NAD(P)H. The final reaction volume is typically 200 µL.[8]
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H, using a microplate spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein within a cellular context.[11] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the engagement of this compound with PYCR1 in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express PYCR1.
-
Treat the cells with this compound at various concentrations for a specific duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a defined time (e.g., 3 minutes).[12]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble PYCR1 in each sample using quantitative Western blotting with a specific PYCR1 antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble PYCR1 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of PYCR1, the following diagrams are provided.
Figure 1. Workflow for validating the specificity of this compound.
Figure 2. Simplified signaling pathway involving PYCR1.
Conclusion
While this compound is a known inhibitor of PYCR1, a thorough validation of its specificity is crucial for its reliable use as a chemical probe. The experimental protocols outlined in this guide provide a roadmap for researchers to comprehensively assess its on-target and off-target activities. By performing biochemical assays against all PYCR isoforms, confirming target engagement in cells using CETSA, and ideally, conducting proteome-wide off-target analysis, the scientific community can gain a clearer understanding of the utility and limitations of this compound. The comparative data on other PYCR1 inhibitors underscores the feasibility and necessity of such rigorous validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated Proteomics and Machine Learning Approach Reveals PYCR1 as a Novel Biomarker to Predict Prognosis of Sinonasal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pycr1-IN-1, a PYCR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Pycr1-IN-1, a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). The performance of this compound is evaluated alongside other known PYCR1 inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers in oncology and metabolic diseases, aiding in the selection and application of PYCR1 inhibitors for preclinical studies.
Introduction to PYCR1 and its Role in Disease
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the conversion of pyrroline-5-carboxylate (P5C) to proline.[1] Upregulation of PYCR1 has been observed in various cancers, including lung, liver, breast, and prostate cancer, where it is associated with enhanced cell proliferation, survival, and poor prognosis.[2][3] PYCR1-mediated proline production supports the high metabolic demands of cancer cells, contributes to redox homeostasis, and is implicated in signaling pathways that drive tumorigenesis, such as the JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways.[1][4] Consequently, inhibition of PYCR1 presents a promising therapeutic strategy for a range of cancers.
This compound: An Overview
This compound (also referred to as compound 4) is a PYCR1 inhibitor derived from the fragment-like hit, pargyline.[2] It has been developed as a tool compound to investigate the therapeutic potential of targeting PYCR1.
In Vitro Efficacy: this compound vs. Alternative Inhibitors
The in vitro potency of this compound has been evaluated and can be compared with other published PYCR1 inhibitors.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Cell-Based Activity |
| This compound | Pargyline derivative | 8.8[2] | Not Reported | Inhibits proliferation of SUM-159-PT and MDA-MB-231 breast cancer cells (30-40% inhibition at 100 µM); Decreases proline levels.[5] Attenuates 3D tumor spheroid formation in lung cancer cells.[6] |
| N-formyl L-proline (NFLP) | Proline analog | 490[7] | 100[8] | Inhibits de novo proline biosynthesis and impairs spheroidal growth in breast cancer cells.[8] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Proline analog | Not Reported | 70[9] | More potent than NFLP.[9] |
| Compound 33 | Fragment-like | 29[10] | Not Reported | Lower apparent IC50 than NFLP.[10] |
| L-thiazolidine-2-carboxylate (L-T2C) | Proline analog | Not Reported | 400[8] | Submillimolar competitive inhibitor.[8] |
| L-thiazolidine-4-carboxylate (L-T4C) | Proline analog | Not Reported | 600[8] | Submillimolar competitive inhibitor.[8] |
| Cyclopentanecarboxylate (CPC) | Proline analog | Not Reported | 1000[8] | Weaker inhibitor.[8] |
| L-tetrahydro-2-furoic acid (THFA) | Proline analog | Not Reported | 2000[8] | Weaker inhibitor.[8] |
In Vivo Efficacy: A Data Gap for this compound
As of the latest available data, there are no published in vivo efficacy studies for this compound in animal models. The in vivo effects of PYCR1 inhibition have been primarily investigated through genetic approaches, such as gene knockdown (shRNA/siRNA) or knockout. These studies consistently demonstrate that the suppression of PYCR1 leads to reduced tumor growth and metastasis in various cancer xenograft models.[11][12] While this suggests a strong therapeutic potential for a potent and bioavailable PYCR1 inhibitor, the in vivo performance of this compound, including its pharmacokinetics, pharmacodynamics, and anti-tumor activity, remains to be determined.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the key signaling pathways involving PYCR1 and a general workflow for evaluating PYCR1 inhibitors.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Critical Review of PYCR1 Inhibitors: Benchmarking Pycr1-IN-1 and its Analogs
For Immediate Release
A comprehensive analysis of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitors, this guide offers a critical comparison of Pycr1-IN-1 and other key analogs. Targeting researchers, scientists, and drug development professionals, this review synthesizes experimental data on inhibitor potency, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways governed by PYCR1.
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) has emerged as a significant therapeutic target in oncology, primarily due to its role in proline biosynthesis, which is crucial for cancer cell proliferation, redox balance, and survival.[1] The upregulation of PYCR1 is a noted feature in a variety of cancers, including breast, lung, liver, and kidney cancer, often correlating with poor patient outcomes.[2][3][4] This has spurred the development of small molecule inhibitors aimed at attenuating PYCR1 activity, with this compound being a notable compound in this class.[1] This guide provides a comparative analysis of this compound and other significant PYCR1 inhibitors, supported by available experimental data.
Comparative Efficacy of PYCR1 Inhibitors
The development of PYCR1 inhibitors is an active area of research, with several compounds identified through various screening methods.[5][6] A summary of the inhibitory activities of this compound and other key compounds is presented below. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Method of Discovery | Key Findings | Reference(s) |
| This compound (Compound 4) | Pargyline (B1678468) derivative | 8.8 | Not Reported | Fragment-based drug discovery | First tool compound derived from pargyline with improved in vitro activity and cellular effects. | [1][7] |
| N-formyl L-proline (NFLP) | Proline analog | 490 | 100 (competitive with P5C) | Focused screen of proline analogs | Most potent inhibitor from a screen of proline analogs; phenocopies PYCR1 knockdown in breast cancer cells. | [4][5][6][8] |
| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | Proline analog | Not Reported | 70 (competitive) | Knowledge-based library screen | Higher affinity than NFLP and greater specificity for PYCR1 over PYCR3. | [5][9] |
| L-tetrahydro-2-furoic acid (THFA) | Proline analog | Not Reported | 2000 | X-ray crystallography screen | Identified as a binder to the PYCR1 active site. | [6][10] |
| Cyclopentanecarboxylate (CPC) | Proline analog | Not Reported | 1000 | X-ray crystallography screen | Identified as a binder to the PYCR1 active site. | [6][10] |
| L-thiazolidine-4-carboxylate (L-T4C) | Proline analog | Not Reported | 600 | X-ray crystallography screen | Submillimolar competitive inhibitor. | [6][10] |
| L-thiazolidine-2-carboxylate (L-T2C) | Proline analog | Not Reported | 400 | X-ray crystallography screen | Submillimolar competitive inhibitor. | [6][10] |
| 9-deazaadenosine (9-DAA) | Adenosine analog | Not Reported | Not Reported | Not specified | Directly binds to PYCR1 and inhibits colon cancer cell proliferation in an NAD+-dependent manner. | [11] |
Key Signaling Pathways Involving PYCR1
PYCR1 is implicated in several critical signaling pathways that promote cancer progression. Its inhibition is expected to disrupt these networks, leading to anti-tumor effects.
PYCR1 is known to activate the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2] Inhibition of PYCR1 has been shown to decrease the phosphorylation of AKT and mTOR.[2] Furthermore, PYCR1 can activate the JAK-STAT3 pathway, leading to the phosphorylation of STAT3 and subsequent promotion of cancer cell proliferation, migration, and invasion.[12] In some contexts, PYCR1 has been shown to regulate the STAT3-mediated p38 MAPK and NF-κB signaling pathways.[3][13]
Caption: PYCR1 and its downstream signaling pathways in cancer.
Experimental Methodologies
The identification and characterization of PYCR1 inhibitors have relied on a combination of computational and experimental techniques.
A common workflow for discovering novel PYCR1 inhibitors involves an initial screening phase, followed by validation and characterization.
Caption: A typical workflow for PYCR1 inhibitor discovery.
Key Experimental Protocols
Recombinant Human PYCR1 Expression and Purification: Human PYCR1 is typically expressed in E. coli and purified using affinity chromatography.[5] This provides a source of active enzyme for in vitro assays.
Enzyme Activity Assay: The activity of PYCR1 is commonly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+ during the conversion of pyrroline-5-carboxylate (P5C) to proline.[5]
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.5), NAD(P)H, P5C, and the purified PYCR1 enzyme.
-
Inhibitor Testing: Potential inhibitors are added to the reaction mixture, and the rate of NAD(P)H oxidation is compared to a control without the inhibitor.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by varying the concentration of one substrate while keeping the other constant in the presence of different inhibitor concentrations.[6][10]
X-ray Crystallography: To understand how inhibitors bind to PYCR1, co-crystallization of the enzyme with the inhibitor is performed.[6] The resulting crystal structure reveals the precise binding mode and interactions between the inhibitor and the active site of PYCR1, providing crucial information for structure-activity relationship (SAR) studies and lead optimization.[5][9]
Cell-Based Assays: The cellular effects of PYCR1 inhibitors are assessed using various cancer cell lines known to overexpress PYCR1.
-
Proliferation Assays: The impact of inhibitors on cell growth is measured using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assays.[14]
-
Apoptosis Assays: Flow cytometry is used to quantify the percentage of apoptotic cells after treatment with PYCR1 inhibitors.[14]
-
Migration and Invasion Assays: Transwell assays are employed to evaluate the effect of inhibitors on the migratory and invasive capabilities of cancer cells.[14]
-
Western Blotting: This technique is used to measure the levels of key proteins in signaling pathways downstream of PYCR1 (e.g., phosphorylated AKT, STAT3) to confirm the mechanism of action of the inhibitors.[2][14]
Future Directions
The development of potent and specific PYCR1 inhibitors holds great promise for cancer therapy. While this compound represents an important step, the identification of compounds like (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid with higher affinity and specificity highlights the potential for further optimization. Future research should focus on:
-
Improving Potency and Selectivity: Designing analogs with enhanced binding affinity for PYCR1 over other PYCR isoforms to minimize off-target effects.[2]
-
In Vivo Efficacy: Evaluating the most promising inhibitors in preclinical animal models to assess their anti-tumor activity, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of PYCR1 inhibitors with existing chemotherapeutic agents or targeted therapies.
References
- 1. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 4. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in-crystallo-screening-for-proline-analog-inhibitors-of-the-proline-cycle-enzyme-pycr1 - Ask this paper | Bohrium [bohrium.com]
- 11. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

